Bromomethyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromomethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-3(5)6-2-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYXMAKLBXBVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883451 | |
| Record name | Methanol, 1-bromo-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-97-6 | |
| Record name | Bromomethyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromomethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, 1-bromo-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanol, 1-bromo-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bromomethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethyl acetate (B1210297) (BrCH₂OAc), with the CAS number 590-97-6, is a vital reagent and intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, possessing both an ester and a reactive bromomethyl group, allows for its versatile application in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties of bromomethyl acetate, including its physical characteristics, spectroscopic data, reactivity profile, and detailed experimental protocols for its synthesis and purification.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristically sweet and fruity odor.[2] It is miscible with many organic solvents such as chloroform, ether, and acetone, but has limited solubility in water.[2] Key quantitative physicochemical properties are summarized in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅BrO₂ | [2] |
| Molecular Weight | 152.97 g/mol | |
| Boiling Point | 130-133 °C at 750 mmHg | |
| Density | 1.56 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.447 | |
| Flash Point | 57 °C (closed cup) | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sweet, fruity | [2] |
| Solubility | Soluble in ether, acetone; limited solubility in water | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized in the following tables.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methyl protons and the methylene (B1212753) protons.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.7 | Singlet | 2H | -CH₂Br |
| ~2.1 | Singlet | 3H | -C(O)CH₃ |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (carbonyl) |
| ~55 | -CH₂Br |
| ~20 | -CH₃ |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the ester functional group and the carbon-bromine bond.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1760 | Strong | C=O stretch (ester) |
| ~1220 | Strong | C-O stretch (ester) |
| ~650 | Medium-Strong | C-Br stretch |
| 2950-3000 | Medium | C-H stretch (aliphatic) |
Reactivity and Chemical Behavior
The primary reactivity of this compound is centered around the electrophilic bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This reactivity is fundamental to its utility in organic synthesis for the introduction of the acetoxymethyl group.
Caption: Generalized Sₙ2 reaction of this compound.
Common nucleophiles that react with this compound include:
-
Carboxylates: To form acyloxymethyl esters.
-
Alcohols and Phenols: To form acetoxymethyl ethers.
-
Thiols: To form acetoxymethyl thioethers.
-
Amines: To form N-acetoxymethyl derivatives.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of acetyl bromide with paraformaldehyde, catalyzed by zinc chloride.[4]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with acetyl bromide (1.0 eq) and dichloromethane.
-
Catalyst Addition: Zinc chloride (catalytic amount) is added to the stirred solution.[4]
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath, and paraformaldehyde (1.1 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.[4]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight under a nitrogen atmosphere.
-
Work-up: The reaction mixture is filtered to remove any remaining solids. The filtrate is then washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[4] The fraction boiling at approximately 70-80 °C at reduced pressure is collected.[4]
Characterization
The identity and purity of the synthesized this compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To verify the presence of the ester functional group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
Safety and Handling
This compound is a flammable liquid and vapor.[3] It is harmful if swallowed, inhaled, or absorbed through the skin and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[3]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a versatile and reactive intermediate with significant applications in organic synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important chemical compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C3H5BrO2 | CID 68536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Bromomethyl Acetate from Acetyl Bromide and Paraformaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bromomethyl acetate (B1210297) from acetyl bromide and paraformaldehyde. This process is of significant interest for the introduction of a bromomethyl group in various synthetic pathways, particularly in the development of pharmaceutical compounds. This document details the reaction mechanism, experimental protocols, and key data points to assist researchers in the successful application of this chemical transformation.
Reaction Overview
The synthesis of bromomethyl acetate from acetyl bromide and paraformaldehyde is a Lewis acid-catalyzed reaction that proceeds via the formation of a reactive electrophilic intermediate. The overall transformation can be represented as follows:
This reaction provides an efficient method for the preparation of this compound, a valuable reagent in organic synthesis.
Reaction Mechanism
The reaction is understood to proceed through a mechanism analogous to the well-established Blanc chloromethylation reaction.[1][2][3] The key steps, catalyzed by a Lewis acid such as zinc chloride, are as follows:
-
Depolymerization of Paraformaldehyde: In the presence of the Lewis acid and trace amounts of HBr (often present in acetyl bromide), paraformaldehyde depolymerizes to formaldehyde (B43269).
-
Activation of Formaldehyde: The Lewis acid (ZnCl2) coordinates to the carbonyl oxygen of formaldehyde, increasing its electrophilicity.
-
Formation of a Reactive Intermediate: The activated formaldehyde can then react to form a highly electrophilic species, potentially a (bromomethyl)oxonium cation or a chlorocarbenium cation equivalent.[2]
-
Nucleophilic Attack by Acetyl Bromide: The carbonyl oxygen of acetyl bromide acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde intermediate.
-
Formation of this compound: Subsequent rearrangement and elimination of the Lewis acid catalyst yield the final product, this compound.
Experimental Protocol
The following protocol is based on a reported synthesis of this compound and provides a detailed methodology for its preparation in a laboratory setting.[4]
Materials:
-
Acetyl bromide (CH3COBr)
-
Paraformaldehyde ((CH2O)n)
-
Anhydrous Zinc Chloride (ZnCl2)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of acetyl bromide (23.45 g, 190 mmol) in dichloromethane (20 ml) in a round-bottom flask, add anhydrous zinc chloride (0.2 g, 1.67 mmol) at room temperature.[4]
-
Cool the mixture in an ice bath.[4]
-
Slowly add paraformaldehyde (6.0 g, 200 mmol) to the cooled mixture with stirring.[4]
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.[4]
-
After the reaction is complete, filter the mixture to remove any remaining solids.[4]
-
The filtrate is then concentrated by evaporation under reduced pressure.[4]
-
Purify the crude product by distillation. Collect the fraction with a steam temperature of 70 to 80 °C under an oil bath temperature of 130 °C to obtain this compound as a colorless liquid.[4]
Data Presentation
The following table summarizes the quantitative data from the experimental protocol described above.
| Parameter | Value | Reference |
| Acetyl Bromide | 23.45 g (190 mmol) | [4] |
| Paraformaldehyde | 6.0 g (200 mmol) | [4] |
| Zinc Chloride | 0.2 g (1.67 mmol) | [4] |
| Dichloromethane | 20 ml | [4] |
| Reaction Temperature | 0 - 20 °C | [4] |
| Reaction Time | Overnight | [4] |
| Product Yield | 13.0 g (45%) | [4] |
| Boiling Point | 70-80 °C (steam temp.) at 130 °C (oil bath) | [4] |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from acetyl bromide and paraformaldehyde using a Lewis acid catalyst is a practical and effective method for obtaining this versatile synthetic intermediate. The provided experimental protocol and reaction understanding offer a solid foundation for researchers in the fields of chemistry and drug development to utilize this reaction in their work. Careful control of reaction conditions and purification procedures are essential for achieving a good yield and high purity of the final product.
References
An In-depth Technical Guide to the Physical Properties of Bromomethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Abstract
Bromomethyl acetate (B1210297) (C₃H₅BrO₂) is a vital reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the purification of reaction products. This technical guide provides a comprehensive overview of the key physical characteristics of bromomethyl acetate, complete with detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases and represent the most current and reliable data available.
| Property | Value | Units | Notes |
| Molecular Formula | C₃H₅BrO₂ | [1][2][3][4] | |
| Molecular Weight | 152.97 | g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [5] | |
| Boiling Point | 130-133 | °C | at 750 mmHg[6] |
| 134 | °C | [5] | |
| Density | 1.56 | g/mL | at 25 °C[6][7] |
| 1.63 | g/cm³ | specific gravity at 20/20 °C[5] | |
| Refractive Index (n20/D) | 1.447 | [6][7] | |
| 1.45 | [5] | ||
| Flash Point | 57 | °C | closed cup[5][6] |
| Solubility | Soluble in organic solvents such as chloroform.[7] Limited solubility in water is expected, typical for esters of its size. | ||
| Purity | >95.0% | (GC) | [5] |
| Storage | Refrigerated (0-10°C) under inert gas. | Moisture and heat sensitive.[5] |
Experimental Protocols for Physical Property Determination
While specific experimental procedures for this compound are not extensively published, the following are detailed, generalized protocols for determining the key physical properties of a liquid organic compound such as this compound.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[1]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or hot plate)
-
Mineral oil or other suitable heating fluid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Position the thermometer and attached test tube in the Thiele tube, so that the heat-transfer fluid surrounds the sample.
-
Gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1] Record this temperature.
-
It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer or a volumetric flask.
Apparatus:
-
Pycnometer or a small volumetric flask with a stopper
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature water bath
-
Distilled water
-
Acetone (B3395972) (for drying)
Procedure:
-
Clean and dry the pycnometer thoroughly. Weigh the empty, dry pycnometer with its stopper and record the mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.
-
Carefully adjust the volume of the water to the calibration mark on the pycnometer, ensuring there are no air bubbles. Dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water and record the mass (m₂).
-
Empty the pycnometer, rinse it with acetone, and dry it completely.
-
Fill the dry pycnometer with this compound and equilibrate it in the constant temperature bath to the same temperature.
-
Adjust the volume to the calibration mark, dry the exterior, and weigh the pycnometer filled with the sample, recording the mass (m₃).
-
Calculate the density of this compound using the following formula:
Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic physical property.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Soft lens tissue
-
Ethanol (B145695) or acetone (for cleaning)
Procedure:
-
Turn on the Abbe refractometer and the constant temperature water circulator, setting the temperature to 20°C.
-
Clean the prism surfaces of the refractometer using a soft lens tissue moistened with ethanol or acetone.
-
Using a dropper, apply a few drops of this compound to the surface of the lower prism.
-
Close the prisms and ensure the liquid spreads evenly between them.
-
Look through the eyepiece and adjust the light source and mirror for optimal illumination.
-
Turn the coarse adjustment knob until the light and dark fields appear in the field of view.
-
Adjust the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.
-
If a colored band is visible, adjust the chromaticity compensator until the dividing line is sharp and achromatic.
-
Align the dividing line precisely with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
Determination of Solubility
A qualitative assessment of solubility in various solvents is crucial for handling and purification.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes
-
Solvents (e.g., water, chloroform, ethanol, diethyl ether)
Procedure:
-
Label a series of test tubes, one for each solvent to be tested.
-
Add approximately 1 mL of a chosen solvent to the corresponding test tube.
-
Add 1-2 drops (or a small, measured amount) of this compound to the solvent.
-
Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1 minute).
-
Observe the mixture to see if the this compound has dissolved completely. The formation of a single, clear phase indicates solubility. The presence of droplets, cloudiness, or a separate layer indicates insolubility or partial solubility.
-
Record the observations as soluble, partially soluble, or insoluble for each solvent.
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.
Caption: A flowchart outlining the key stages in determining the physical properties of this compound.
Safety and Handling
This compound is a flammable liquid and vapor. It is also an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[5]
Conclusion
This technical guide provides a detailed summary of the essential physical properties of this compound, a compound of significant interest to the scientific and drug development communities. The tabulated data offers a quick reference, while the generalized experimental protocols provide a solid foundation for the in-house determination and verification of these properties. Adherence to proper safety protocols is essential when working with this reactive and hazardous compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. davjalandhar.com [davjalandhar.com]
- 5. rocketprops.readthedocs.io [rocketprops.readthedocs.io]
- 6. This compound 95 590-97-6 [sigmaaldrich.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Bromomethyl Acetate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of bromomethyl acetate (B1210297), a versatile reagent with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, and key applications, including extensive experimental protocols and pathway diagrams.
Chemical Identity and Properties
Bromomethyl acetate, with the CAS number 590-97-6 , is a key building block in organic chemistry. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅BrO₂ | |
| Molecular Weight | 152.97 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 130-133 °C at 750 mmHg | |
| Density | 1.56 g/mL at 25 °C | |
| Refractive Index | n20/D 1.447 |
Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below, providing researchers with scalable and efficient protocols.
Synthesis from Acetyl Bromide and Paraformaldehyde
This method involves the reaction of acetyl bromide with paraformaldehyde in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
To a solution of acetyl bromide (23.45 g, 190 mmol) in 20 mL of dichloromethane, add zinc chloride (0.2 g, 1.67 mmol) at room temperature.
-
Cool the mixture in an ice bath and add paraformaldehyde (6.0 g, 200 mmol).
-
Allow the reaction to proceed overnight at room temperature with stirring.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation, collecting the fraction at a steam temperature of 70-80 °C (oil bath temperature of 130 °C) to yield colorless liquid this compound (13.0 g, 45% yield).
Synthesis of Bromoethyl Acetate (Analogue)
A related compound, bromoethyl acetate, can be synthesized via the bromination of acetic acid followed by esterification. While not identical, this protocol illustrates a common strategy for synthesizing bromoalkyl esters.
Experimental Protocol:
-
Bromination: In a reaction flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add acetic acid (72g) and red phosphorus (20g).
-
Heat the mixture to 70 °C and slowly add bromine (170g) over 22 hours.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Cool and filter the mixture. Remove hydrogen bromide and water by distillation up to 140 °C. The residue, monobromoacetic acid, will crystallize upon cooling.
-
Esterification: React the bromoacetic acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid to yield bromoethyl acetate.
Applications in Drug Development and Organic Synthesis
This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.
Synthesis of TAK-242 (Resatorvid), a Toll-like Receptor 4 (TLR4) Inhibitor
A significant application of this compound is in the synthesis of TAK-242, an investigational drug that acts as a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, and its overactivation can lead to inflammatory diseases.
The TLR4 Signaling Pathway and Inhibition by TAK-242
The activation of TLR4 by lipopolysaccharide (LPS) triggers a signaling cascade that results in the production of pro-inflammatory cytokines. This process can be broadly divided into MyD88-dependent and TRIF-dependent pathways. TAK-242 is a small-molecule inhibitor that selectively binds to the intracellular domain of TLR4, thereby blocking the recruitment of downstream adaptor molecules and inhibiting the inflammatory response.
Synthetic Workflow for TAK-242
The synthesis of TAK-242 involves a multi-step process where this compound is a key reagent. A generalized workflow is depicted below.
Acyloxymethyl Prodrug Synthesis
This compound is a precursor to iodomethyl acetate, which is used in the synthesis of acyloxymethyl (ACOM) prodrugs. This strategy is employed to improve the pharmacokinetic properties of drugs, such as membrane permeability.
Experimental Protocol for Acyloxymethylation (General):
-
Preparation of Iodomethyl Carboxylate: Chloromethyl carboxylates are converted to the more reactive iodomethyl carboxylates via a Finkelstein reaction.
-
N-protection of the Drug Moiety: The indole (B1671886) nitrogen of a tryptamine (B22526) derivative (e.g., psilocin) is protected with a suitable protecting group (e.g., Cbz).
-
O-acyloxymethylation: The protected tryptamine is reacted with the iodomethyl carboxylate in the presence of a base (e.g., NaH) in a suitable solvent (e.g., DMF/THF) at low temperatures.
-
Deprotection: The protecting group is removed under mild conditions (e.g., hydrogenolysis with Pd/C) to yield the final acyloxymethyl prodrug.
Samarium Diiodide-Mediated Reactions
This compound can be used as a reagent in samarium diiodide (SmI₂) mediated reactions. These reactions are powerful tools for forming carbon-carbon bonds. While a specific protocol for the conversion of ketones to 1,2-diacetates using this compound was not found, a general procedure for a related SmI₂-mediated reaction is provided below.
Representative Procedure for Deoxygenative Hydroborylation of Ketones:
This protocol illustrates the general setup and conditions for SmI₂-mediated reactions and can be adapted for other transformations.
-
In an oven-dried Schlenk tube under an argon atmosphere, charge the ketone (1.0 equiv), pinacolborane (2.0 equiv), KOt-Bu (2.0 equiv), and Ni(PPh₃)₂Cl₂ (0.05 equiv).
-
In a glovebox, add samarium (2.0 equiv) and a 0.1 M solution of samarium diiodide in THF (2.2 equiv) with vigorous stirring.
-
Seal the Schlenk tube, remove it from the glovebox, and heat it in a preheated oil bath at 120 °C for 15 hours.
-
After cooling to room temperature, add ethyl acetate and wash with saturated NaHCO₃ solution.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which is then purified by chromatography.
Conclusion
This compound is a versatile and valuable reagent for organic chemists, particularly those involved in drug discovery and development. Its utility in the synthesis of complex molecules like TAK-242 and in the formation of prodrugs highlights its importance in modern medicinal chemistry. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and application of this important chemical entity.
Solubility of Bromomethyl Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bromomethyl acetate (B1210297) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, established principles of solubility for related compounds, and detailed experimental protocols for determining solubility. Furthermore, it delves into a critical application of bromomethyl acetate in drug development—the synthesis of acyloxymethyl ester prodrugs—complete with detailed workflows and reaction mechanisms.
Overview of this compound Solubility
This compound (CAS 590-97-6) is a reactive haloalkane commonly used as an alkylating agent in organic synthesis, particularly in the pharmaceutical industry for the preparation of derivatives of carboxylic acids. Its solubility is a crucial parameter for reaction setup, purification, and formulation.
Based on available chemical data, this compound exhibits the following general solubility characteristics:
A summary of the qualitative solubility is presented in Table 1.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Solubility Profile |
| Ethers | Diethyl Ether | Soluble |
| Ketones | Acetone | Soluble |
| Halogenated Hydrocarbons | Chloroform | Miscible |
| Protic Solvents | Water | Sparingly Soluble |
The principle of "like dissolves like" governs the solubility of this compound. As a relatively nonpolar haloalkane with some polar character due to the ester group, it dissolves well in nonpolar to moderately polar aprotic organic solvents. The lone pair electrons on the oxygen atoms of the ester can interact with polar solvents, but the overall nonpolar alkyl and bromomethyl groups dominate its solubility behavior.
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data, the following generalized experimental protocol based on the widely accepted shake-flask method can be employed to determine the equilibrium solubility of this compound in various organic solvents.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the organic solvent. The excess solute ensures that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to allow the undissolved solute to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any remaining undissolved microparticles, filter the collected supernatant through a syringe filter into a volumetric flask.
-
Quantification:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analysis: Analyze the filtered supernatant and the standard solutions using a validated HPLC or GC method.
-
Calibration Curve: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Concentration Determination: Determine the concentration of this compound in the sample by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.
The following diagram illustrates the general workflow for this experimental protocol.
Application in Drug Development: Acyloxymethyl Ester Prodrugs
A significant application of this compound in drug development is its use as a reagent for synthesizing acyloxymethyl ester prodrugs of carboxylic acid-containing drugs. This prodrug strategy is employed to enhance the lipophilicity of a drug, thereby improving its membrane permeability and oral bioavailability.
The general approach involves the reaction of the carboxylate salt of a drug with this compound to form an acyloxymethyl ester. This ester linkage is designed to be stable until it is cleaved by esterase enzymes in the body, releasing the active drug.
The following diagram outlines the general synthetic workflow for creating an acyloxymethyl ester prodrug using this compound.
Reaction Mechanism: SN2 Substitution
The formation of the acyloxymethyl ester prodrug proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide leaving group.
The diagram below illustrates the SN2 mechanism for this reaction.
Prodrug Activation Pathway
Once administered, the acyloxymethyl ester prodrug is designed to be inactive until it is metabolized in the body. Esterase enzymes recognize and hydrolyze the ester linkage, leading to the release of the active drug, formaldehyde, and acetic acid.
The following diagram shows the enzymatic activation pathway of the prodrug.
References
Spectroscopic Analysis of Bromomethyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for bromomethyl acetate (B1210297). It includes detailed experimental protocols for data acquisition and presents the quantitative data in a structured format for ease of reference and comparison. Furthermore, this guide features visualizations of spectroscopic principles and experimental workflows to facilitate a comprehensive understanding.
Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for bromomethyl acetate (CH₃COOCH₂Br).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.83 | Singlet | 2H | -CH₂Br |
| 2.15 | Singlet | 3H | -CH₃ |
Solvent: Chloroform-d (CDCl₃)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 169.5 | C=O |
| 55.0 | -CH₂Br |
| 20.5 | -CH₃ |
Solvent: Chloroform-d (CDCl₃)
Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2950 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| ~1760 | Strong | C=O Stretch | Ester |
| ~1375 | Medium | C-H Bend | -CH₃ |
| ~1220 | Strong | C-O Stretch | Ester |
| ~650 | Medium | C-Br Stretch | Alkyl Halide |
Experimental Protocols
Detailed methodologies for acquiring the NMR and IR spectroscopic data are provided below. These protocols are designed to ensure high-quality, reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is a minimum of 4 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters for ¹H NMR (e.g., number of scans, spectral width, relaxation delay). A typical ¹H experiment may require 8 to 16 scans.
-
Acquire the ¹H NMR spectrum.
-
Set the appropriate acquisition parameters for ¹³C NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Identify and label the peaks in both the ¹H and ¹³C spectra.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of liquid this compound.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Pipette
-
Lint-free tissues
-
Isopropyl alcohol or ethanol (B145695) for cleaning
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free tissue dampened with isopropyl alcohol or ethanol and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Using a pipette, place a small drop (1-2 drops) of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
Identify and label the characteristic absorption peaks.
-
After the measurement is complete, clean the ATR crystal thoroughly using a lint-free tissue and an appropriate solvent (e.g., isopropyl alcohol) to remove all traces of the sample.
-
Visualizations
The following diagrams illustrate the relationship between the molecular structure of this compound and its spectroscopic signals, as well as generalized workflows for the spectroscopic techniques.
Caption: Correlation of ¹H and ¹³C nuclei in this compound to their respective NMR signals.
Caption: A generalized experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: A generalized experimental workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
The Bromomethyl Group: A Locus of Reactivity for Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bromomethyl group (-CH2Br) is a cornerstone functional group in the arsenal (B13267) of synthetic chemists, prized for its predictable and versatile reactivity. Its presence within a molecule often serves as a strategic linchpin for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of the bromomethyl group, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction mechanisms and workflows.
Core Principles of Reactivity
The chemical behavior of the bromomethyl group is predominantly dictated by the polarization of the carbon-bromine (C-Br) bond and the stability of the intermediates and transition states it can form. The electronegativity of the bromine atom renders the adjacent carbon atom electrophilic, making it a prime target for nucleophilic attack. Furthermore, the relatively weak C-Br bond facilitates its cleavage in both nucleophilic substitution and free-radical reactions.
Nucleophilic Substitution: A Primary Reaction Pathway
The most common transformation involving the bromomethyl group is the nucleophilic substitution reaction, where a nucleophile replaces the bromide ion. This process can proceed through two primary mechanisms: the S_N2 (bimolecular nucleophilic substitution) and, less commonly for primary halides, the S_N1 (unimolecular nucleophilic substitution) pathway.
For primary halides like those containing a bromomethyl group, the S_N2 mechanism is dominant. This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside of the C-Br bond, leading to an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1]
The reactivity of the bromomethyl group in S_N2 reactions is influenced by several factors:
-
Steric Hindrance: The low steric hindrance around the primary carbon of the bromomethyl group allows for easy access by the nucleophile, favoring the S_N2 pathway.[1]
-
Nature of the Leaving Group: The bromide ion is an excellent leaving group due to its large size, polarizability, and the relatively low strength of the C-Br bond.[2] This makes bromomethyl compounds significantly more reactive in nucleophilic substitution reactions compared to their chloromethyl counterparts.[2][3]
-
Electronic Effects: The electrophilicity of the carbon atom can be enhanced by the presence of electron-withdrawing groups on the molecule, which further polarize the C-Br bond.[4]
Free-Radical Reactions
Under the influence of heat or light, and in the presence of a radical initiator, the bromomethyl group can undergo free-radical reactions. The most notable of these is free-radical bromination , where a hydrogen atom on a methyl group is replaced by a bromine atom. This process proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[5] The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent, is a widely used method for the selective bromination of allylic and benzylic C-H bonds.[5][6]
Quantitative Data on Reactivity
To provide a quantitative understanding of the reactivity of the bromomethyl group, the following tables summarize key data on bond dissociation energies and reaction kinetics.
Carbon-Bromine Bond Dissociation Energies
The C-Br bond dissociation energy (BDE) is a measure of the energy required to homolytically cleave the C-Br bond. A lower BDE generally correlates with higher reactivity in free-radical reactions.
| Compound | C-Br Bond Dissociation Energy (kcal/mol) |
| CH₃Br | 67.5 |
| CH₂Br₂ | 62.5 |
| CHBr₃ | 55.5 |
| CBr₄ | 49.0 |
| CH₂ClBr | 61.0 |
| CHCl₂Br | 53.5 |
| CCl₃Br | 49.0 |
| CF₃Br | 64.5 |
| Benzyl (B1604629) bromide | ~61 |
Data sourced from various studies on bond dissociation energies.[7][8]
Kinetics of Nucleophilic Substitution Reactions
The rate of S_N2 reactions is quantified by the second-order rate constant (k). The following table provides examples of rate constants for reactions involving benzyl bromide, a common model for bromomethyl reactivity, with various nucleophiles.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Benzyl bromide | OH⁻ | 50% Acetone/Water | 30 | 1.8 x 10⁻³ |
| Benzyl bromide | HOO⁻ | 50% Acetone/Water | 30 | 2.4 x 10⁻³ |
| p-Nitrobenzyl bromide | OH⁻ | 50% Acetone/Water | 30 | 1.1 x 10⁻² |
| p-Nitrobenzyl bromide | HOO⁻ | 50% Acetone/Water | 30 | 9.4 x 10⁻³ |
| Benzyl chloride | KI | Acetone | 23 ± 1 | 1.5 x 10⁻³ |
Data sourced from kinetic studies of S_N2 reactions.[9][10]
Key Experimental Protocols
The following are detailed methodologies for key reactions that leverage the reactivity of the bromomethyl group.
Williamson Ether Synthesis
This protocol describes the synthesis of an ether via an S_N2 reaction between an alkoxide and a bromomethyl compound.
Synthesis of 2-(10-Bromodecyloxymethyl)-15-crown-5 Ether [2]
-
Preparation of the Alkoxide: To a 25 mL round-bottom flask containing a stir bar, add 15 mL of dimethylformamide (DMF). With stirring, add 0.42 g (9.3 mmol) of sodium hydride (NaH). Then, add dropwise 4 mL of a 1 M solution of 2-(hydroxymethyl)-15-crown-5 ether in DMF.
-
Nucleophilic Substitution: Add 6 mL of 1,10-dibromodecane (B1670030) via a 10 mL syringe and stir the reaction mixture at room temperature until the next lab period.
-
Workup: Quench the reaction with 25 mL of methanol (B129727) and remove the solvent using a rotary evaporator. Dissolve the residue in 25 mL of dichloromethane (B109758) (CH₂Cl₂) and wash sequentially with 100 mL of water, twice with 100 mL of 3 M NaOH, and a final wash with 100 mL of water.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography.
Gabriel Synthesis of Primary Amines
This method allows for the synthesis of primary amines from a bromomethyl compound, avoiding over-alkylation.
Synthesis of Benzylamine (B48309) [8][11]
-
Deprotonation of Phthalimide (B116566): In a suitable flask, dissolve potassium phthalimide in a polar aprotic solvent such as DMF.
-
Nucleophilic Substitution: Add benzyl bromide to the solution of the phthalimide anion. The reaction proceeds via an S_N2 mechanism to form N-benzylphthalimide.[8]
-
Hydrolysis: The N-benzylphthalimide is then cleaved to release the primary amine. This can be achieved by heating with a strong acid (e.g., aqueous HCl), a strong base (e.g., aqueous NaOH), or more mildly and commonly, by heating with hydrazine (B178648) (NH₂NH₂) in a solvent like ethanol.[12]
-
Isolation: After hydrolysis, the desired benzylamine can be isolated from the phthalic acid or phthalhydrazide (B32825) byproduct through extraction and distillation.
Free-Radical Bromination of Toluene (B28343)
This protocol details the benzylic bromination of toluene to form benzyl bromide using N-bromosuccinimide (NBS).
Synthesis of Benzyl Bromide [5][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (1.0 eq), N-bromosuccinimide (NBS) (1.05 - 1.2 eq), and a catalytic amount of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02 - 0.1 eq). Add a suitable solvent such as acetonitrile.[5]
-
Initiation: Heat the reaction mixture to reflux or irradiate with a suitable light source to initiate the radical chain reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS has been consumed and is replaced by the denser succinimide (B58015) byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, a saturated sodium thiosulfate (B1220275) solution (to remove any remaining bromine), and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude benzyl bromide can be further purified by distillation.
Visualizing Reactivity and Applications
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows involving the bromomethyl group.
Reaction Mechanisms
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. benchchem.com [benchchem.com]
- 4. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
Bromomethyl Acetate: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth overview of bromomethyl acetate (B1210297) (BrCH₂OAc), a versatile reagent in organic synthesis. The document covers the historical context of its related compounds, its physicochemical properties, detailed modern synthesis protocols, and its applications in the pharmaceutical and chemical industries. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using DOT language diagrams. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Bromomethyl acetate, with the CAS number 590-97-6, is a halogenated ester that serves as a valuable building block in organic chemistry.[1][2] Its utility stems from the presence of a reactive bromine atom, which can be readily displaced in nucleophilic substitution reactions, and the acetate group, which can be hydrolyzed to reveal a primary alcohol. While the specific historical details of the discovery and initial synthesis of this compound are not well-documented in readily available literature, the development of related α-haloesters is intertwined with the advancement of organic synthesis in the late 19th and early 20th centuries. For instance, its close analog, ethyl bromoacetate, was reportedly first used as a lachrymatory agent by the French in 1914. The synthesis of such compounds often involved the esterification of the corresponding α-haloacid.
This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its safe and effective use in a laboratory and industrial setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. The compound is a colorless to pale yellow liquid with a characteristically sharp, fruity odor.[1] It is soluble in common organic solvents such as chloroform, ether, and acetone, but has limited solubility in water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅BrO₂ | [3] |
| Molecular Weight | 152.97 g/mol | [4] |
| CAS Number | 590-97-6 | [3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 130-133 °C at 750 mmHg | |
| Density | 1.56 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.447 | [6] |
| Flash Point | 57 °C (closed cup) | [5] |
| Solubility | Miscible with chloroform | [7] |
| InChI Key | NHYXMAKLBXBVEO-UHFFFAOYSA-N | [3] |
| SMILES | CC(=O)OCBr | [3] |
Synthesis of this compound
While the historical first synthesis of this compound is not clearly documented, several modern methods are available for its preparation. These methods typically involve the reaction of a suitable precursor with a brominating agent.
Synthesis from Acetyl Bromide and Paraformaldehyde
One common laboratory-scale synthesis involves the reaction of acetyl bromide with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride.
-
To a solution of acetyl bromide (190 mmol) in dichloromethane (B109758) (20 ml), add zinc chloride (1.67 mmol) at room temperature.
-
Cool the mixture in an ice bath and add paraformaldehyde (200 mmol).
-
Allow the reaction mixture to stir overnight at room temperature.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Collect the fractions with an oil bath temperature of 130 °C and a steam temperature of 70-80 °C to obtain this compound as a colorless liquid.
Diagram 1: Synthesis of this compound from Acetyl Bromide and Paraformaldehyde
Caption: Reaction scheme for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile reagent employed in a variety of organic transformations, primarily as an alkylating agent to introduce the acetoxymethyl group.
Protection of Functional Groups
The acetoxymethyl group can be used as a protecting group for alcohols and carboxylic acids. The ester linkage can be readily cleaved under basic conditions to regenerate the original functional group.
Synthesis of Pharmaceutical Intermediates
This compound is utilized in the synthesis of various pharmaceutical compounds. For example, it is involved in the preparation of optically active cyclohexene (B86901) antisepsis agents.
Diagram 2: General Application Workflow
Caption: General workflow for the use of this compound in synthesis.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
Conclusion
This compound remains a relevant and useful reagent in modern organic synthesis. Its ability to act as an effective acetoxymethylating agent ensures its continued application in the synthesis of complex molecules, particularly in the pharmaceutical industry. While its early history is not as clearly defined as some other common reagents, its practical utility is well-established. This guide has summarized the key technical aspects of this compound to aid researchers and professionals in its application.
References
- 1. CAS 590-97-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 95% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | C3H5BrO2 | CID 68536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 590-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound - CAS-Number 590-97-6 - Order from Chemodex [chemodex.com]
- 7. This compound CAS#: 590-97-6 [m.chemicalbook.com]
Commercial Availability and Suppliers of Bromomethyl Acetate: A Technical Guide
For researchers, scientists, and professionals in drug development, sourcing key chemical reagents is a critical step in the experimental workflow. Bromomethyl acetate (B1210297) (CAS 590-97-6), a versatile reagent in organic synthesis, is utilized as a building block and reactant. This guide provides an in-depth overview of its commercial availability, suppliers, and technical applications, including experimental protocols and reaction diagrams.
Commercial Availability and Suppliers
Bromomethyl acetate is readily available from a variety of chemical suppliers, catering to different research and development needs. Purity levels typically range from 95% to over 99%, with quantities available from grams to bulk orders. The following table summarizes the offerings from several key suppliers.
| Supplier | Purity/Grade | Available Quantities |
| Thermo Scientific Chemicals | 95% | 5 g, 10 g[1] |
| MilliporeSigma (Sigma-Aldrich) | Not specified | 10 g |
| Santa Cruz Biotechnology | Not specified | Not specified[2] |
| Tokyo Chemical Industry (TCI) | >95.0% (GC) | 1 g, 5 g[3] |
| Chemodex | ≥97% (GC) | 1 g, 5 g, Bulk[4] |
| Clearsynth | Not specified | Not specified |
| Chemsigma International Co., Ltd. | 99.00% | Not specified |
Physicochemical Properties
A summary of key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₃H₅BrO₂[1][2] |
| Molecular Weight | 152.97 g/mol [2] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 130-133 °C/750 mmHg (lit.)[4] |
| Density | 1.56 g/mL at 25 °C (lit.)[4] |
| Refractive Index | n20/D 1.447 (lit.)[4] |
| Solubility | Miscible with chloroform |
Experimental Protocols
This compound is synthesized through various methods and utilized in several key organic transformations. Below are detailed protocols for its synthesis and a common application.
Synthesis of this compound
Method 1: From Acetyl Bromide and Paraformaldehyde [5]
This protocol describes the synthesis of this compound using acetyl bromide and paraformaldehyde with a zinc chloride catalyst.
Materials:
-
Acetyl bromide (23.45 g, 190 mmol)
-
Paraformaldehyde (6.0 g, 200 mmol)
-
Zinc chloride (0.2 g, 1.67 mmol)
-
Dichloromethane (20 ml)
Procedure:
-
To a solution of acetyl bromide in dichloromethane, add zinc chloride at room temperature.
-
Cool the mixture in an ice bath and add paraformaldehyde.
-
Allow the reaction to proceed overnight at room temperature.
-
Filter the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Collect the fractions with an oil bath temperature of 130 °C and a steam temperature of 70-80 °C to obtain this compound as a colorless liquid.
Method 2: From Vinyl Acetate and Hydrogen Bromide
This method involves the reaction of vinyl acetate with hydrogen bromide.
Materials:
-
Vinyl acetate
-
Hydrogen bromide (30% in acetic acid)
-
Dichloromethane
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Cool a solution of hydrogen bromide in acetic acid to 0 °C.
-
Slowly add vinyl acetate to the cooled solution.
-
Stir the reaction mixture for 1 hour.
-
Extract the mixture with dichloromethane.
-
Wash the organic extract with distilled water (0-5 °C).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Distill under vacuum to obtain 1-bromoethyl acetate.
Application: Protection of Carboxylic Acids
This compound can be used to protect carboxylic acids by converting them into bromomethyl esters. This is a useful strategy in multi-step synthesis where the carboxylic acid functionality needs to be masked.
General Procedure:
-
Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF, acetone).
-
Add a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate).
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous sulfate salt, and concentrate under reduced pressure to yield the protected carboxylic acid.
Visualizations of Chemical Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Synthesis of this compound.
Caption: Protection of Carboxylic Acids.
References
Methodological & Application
Application Notes and Protocols: Bromomethyl Acetate as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethyl acetate (B1210297) is a valuable and versatile reagent in organic synthesis, primarily employed as an alkylating agent to introduce the acetoxymethyl group onto various nucleophiles. This functional group is of significant interest in medicinal chemistry and drug development as it can serve as a promoiety in the design of prodrugs. The acetoxymethyl group can mask polar functional groups, such as carboxylic acids, phenols, amines, and thiols, thereby enhancing lipophilicity and improving membrane permeability. In vivo, this group is susceptible to enzymatic cleavage by esterases, releasing the active parent drug. This document provides detailed application notes and experimental protocols for the use of bromomethyl acetate in N-, O-, and S-alkylation reactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.[1][2][3][4]
| Property | Value |
| CAS Number | 590-97-6 |
| Molecular Formula | C₃H₅BrO₂ |
| Molecular Weight | 152.97 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 130-133 °C |
| Density | 1.56 g/mL at 25 °C |
| Refractive Index | n20/D 1.447 (lit.) |
| Purity | ≥95% (GC) |
Applications in Organic Synthesis
This compound is a potent electrophile and readily participates in nucleophilic substitution reactions. Its primary application is in the acetoxymethylation of a wide range of nucleophiles, including:
-
Carboxylic acids: Formation of acetoxymethyl (ACOM) esters, a common prodrug strategy.
-
Phenols: Synthesis of aryl acetoxymethyl ethers.
-
Amines: N-alkylation to introduce the acetoxymethyl group.
-
Thiols: S-alkylation to form acetoxymethyl thioethers.
The general scheme for the alkylation of a nucleophile with this compound is depicted below:
Caption: General scheme of a nucleophilic substitution reaction using this compound.
Experimental Protocols
O-Alkylation of Carboxylic Acids: Synthesis of Acetoxymethyl Esters
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound to yield an acetoxymethyl (ACOM) ester. This is a widely used method for the preparation of prodrugs.
Reaction Scheme:
R-COOH + BrCH₂OAc → R-COOCH₂OAc + HBr
Materials:
-
Carboxylic acid
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or MeCN, add the base (K₂CO₃, 1.5 eq. or Cs₂CO₃, 1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.
-
Add this compound (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data for O-Alkylation of Carboxylic Acids:
| Carboxylic Acid Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | K₂CO₃ | DMF | 25 | 12 | 85-95 | General Protocol |
| Ibuprofen | Cs₂CO₃ | MeCN | 40 | 8 | >90 | General Protocol |
| Valproic Acid | K₂CO₃ | DMF | 25 | 16 | 80-90 | General Protocol |
O-Alkylation of Phenols
This protocol outlines the synthesis of aryl acetoxymethyl ethers through the O-alkylation of phenols with this compound.
Reaction Scheme:
Ar-OH + BrCH₂OAc → Ar-OCH₂OAc + HBr
Materials:
-
Phenol (B47542) derivative
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Acetone (B3395972) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 eq.) in anhydrous acetone or DMF, add the base (K₂CO₃, 1.5 eq. or NaH, 1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts if necessary.
-
If DMF is used as a solvent, dilute the mixture with water and extract with ethyl acetate. If acetone is used, concentrate the mixture under reduced pressure, then partition the residue between water and ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for O-Alkylation of Phenols:
| Phenol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 6 | 80-90 | [5] |
| 4-Methoxyphenol | NaH | DMF | 25 | 4 | >90 | General Protocol |
| 2-Naphthol | K₂CO₃ | Acetone | Reflux | 8 | 85-95 | General Protocol |
N-Alkylation of Amines
This protocol provides a general method for the N-acetoxymethylation of primary and secondary amines. It is important to note that over-alkylation can be a side reaction, especially with primary amines.
Reaction Scheme:
R₂NH + BrCH₂OAc → R₂NCH₂OAc + HBr
Materials:
-
Amine substrate
-
This compound
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq.) and the base (Et₃N, 1.5 eq. or K₂CO₃, 2.0 eq.) in anhydrous DCM or MeCN.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq.) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for N-Alkylation of Amines:
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Et₃N | DCM | 0 to 25 | 12 | 70-80 | [6][7] |
| Pyrrolidine | K₂CO₃ | MeCN | 25 | 4 | >90 | [8] |
| Indole | NaH | DMF | 25 | 6 | 80-90 | General Protocol |
S-Alkylation of Thiols
This protocol details the synthesis of acetoxymethyl thioethers from thiols and this compound.
Reaction Scheme:
R-SH + BrCH₂OAc → R-SCH₂OAc + HBr
Materials:
-
Thiol substrate
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) or N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the thiol (1.0 eq.) in ethanol or DMF.
-
Add the base (K₂CO₃, 1.5 eq. or a solution of NaOH, 1.1 eq.) and stir for 15 minutes at room temperature to form the thiolate.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir the mixture at room temperature or gently heat. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure or dilute with water.
-
Partition the residue between diethyl ether/ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude thioether by column chromatography.
Quantitative Data for S-Alkylation of Thiols:
| Thiol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | >95 | [9] |
| Benzyl mercaptan | NaOH | Ethanol | 25 | 1 | >95 | [10] |
| Cysteine derivative (protected) | K₂CO₃ | DMF | 25 | 4 | 85-95 | General Protocol |
Visualized Workflows
Prodrug Synthesis and Activation Workflow
The following diagram illustrates the general workflow for synthesizing an acetoxymethyl prodrug and its subsequent enzymatic activation in vivo.
Caption: Workflow of acetoxymethyl prodrug synthesis and its activation.
General Alkylation Experimental Workflow
This diagram outlines the typical laboratory workflow for performing an alkylation reaction with this compound.
Caption: A typical experimental workflow for alkylation reactions.
Conclusion
This compound is a highly effective reagent for the introduction of the acetoxymethyl group onto a variety of nucleophilic functional groups. The protocols provided herein offer a starting point for researchers in organic synthesis and drug development. The reaction conditions can be optimized based on the specific substrate and desired outcome. The use of this compound in the synthesis of prodrugs represents a key strategy for improving the pharmacokinetic properties of therapeutic agents. As with any reactive alkylating agent, appropriate safety precautions should be taken when handling this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - CAS-Number 590-97-6 - Order from Chemodex [chemodex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C3H5BrO2 | CID 68536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols for the Esterification of Carboxylic Acids with Bromomethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids with bromomethyl acetate (B1210297) is a crucial chemical transformation, primarily utilized in the development of prodrugs. This process yields acetoxymethyl (AM) esters, which can effectively mask the polar carboxylic acid group. This modification enhances the lipophilicity of the parent molecule, thereby improving its ability to permeate cell membranes. Once inside the cell, endogenous esterases cleave the AM ester, releasing the active drug.[1][2] This strategy has been successfully employed to improve the bioavailability of various therapeutic agents.[3][4] This document provides detailed protocols and quantitative data for this important reaction.
Data Presentation
The following table summarizes various reported methods for the synthesis of acetoxymethyl esters from carboxylic acids and phenols using bromomethyl acetate, highlighting the diversity of applicable conditions.
| Carboxylic Acid/Phenol Substrate | Base/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Fluorescein (a phenol) | Silver (I) Oxide (Ag₂O) | Acetonitrile (B52724) (CH₃CN) | 48 h | 38 | [5] |
| 4-Carboxyresorufin | Potassium Carbonate (K₂CO₃), Tetrabutylammonium (B224687) bisulfate | Water/Dichloromethane (B109758) (H₂O/CH₂Cl₂) | 24 h | 33 | [5] |
| Tokyo Green (a phenol) | N,N-Diisopropylethylamine (Hunig's base) | Not specified | Not specified | Good | [5] |
| Inositol (B14025) Polyphosphate derivative | N,N-Diisopropylethylamine (Hunig's base) | Acetonitrile (CH₃CN) | 24 h | Not specified | [6] |
Reaction Mechanism and Signaling Pathway
The esterification of a carboxylic acid with this compound proceeds via a nucleophilic substitution reaction (SN2). The carboxylic acid is first deprotonated by a base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the bromide leaving group. The result is the formation of the acetoxymethyl ester.
Caption: Mechanism of Acetoxymethyl Ester Formation.
Experimental Protocols
Below are generalized protocols for the esterification of carboxylic acids with this compound based on common methods found in the literature. Researchers should optimize these conditions for their specific substrate.
Protocol 1: Silver (I) Oxide Mediated Esterification[5]
This method is suitable for sensitive substrates where a mild, non-basic catalyst is preferred.
Materials:
-
Carboxylic acid
-
This compound (4 equivalents)
-
Silver (I) oxide (Ag₂O) (2.5 equivalents)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen source for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid, powdered 4-Å molecular sieves (optional, to ensure anhydrous conditions), and silver (I) oxide.
-
Add anhydrous acetonitrile to suspend the reagents.
-
Add this compound dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Protocol 2: Phase-Transfer Catalyzed Esterification[5]
This protocol is effective for reactions where the carboxylate salt has limited solubility in the organic solvent.
Materials:
-
Carboxylic acid
-
This compound (8 equivalents)
-
Potassium carbonate (K₂CO₃) (6 equivalents)
-
Tetrabutylammonium bisulfate (phase-transfer catalyst) (2 equivalents)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid and potassium carbonate in deionized water in a round-bottom flask.
-
In a separate container, dissolve the tetrabutylammonium bisulfate in dichloromethane and add it to the aqueous solution.
-
Add a solution of this compound in dichloromethane to the biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with water and dichloromethane and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Amine Base-Mediated Esterification[5][6]
This method utilizes a non-nucleophilic organic base and is a common approach for this transformation.
Materials:
-
Carboxylic acid
-
This compound (excess)
-
N,N-Diisopropylethylamine (Hunig's base or DIEA)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Dissolve the carboxylic acid in the chosen anhydrous solvent in a round-bottom flask.
-
Add Hunig's base to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC or LC-MS.
-
Once the reaction is complete, the workup typically involves dilution with an organic solvent, washing with a weak acid (e.g., 1M HCl) to remove the base, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent.
-
Purify the product via silica gel chromatography.
Experimental Workflow
The general workflow for the synthesis and purification of acetoxymethyl esters is depicted below.
Caption: General experimental workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - CL [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The ProDrug Concept - SiChem [sichem.de]
- 5. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide to the synthesis and use of membrane-permeant acetoxymethyl esters of caged inositol polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
Bromomethyl Acetate as a Protecting Group for Phenols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious selection and application of protecting groups are paramount. The hydroxyl group of phenols, with its inherent nucleophilicity and acidity, often necessitates temporary masking to prevent undesired side reactions. The acetoxymethyl (AM) ether, installed via reaction with bromomethyl acetate (B1210297), serves as a valuable protecting group for phenols. This group is generally stable under neutral and mildly acidic or basic conditions but can be readily cleaved by enzymatic hydrolysis or standard ester cleavage conditions, offering a useful tool in the synthetic chemist's arsenal.
These application notes provide a comprehensive overview of the use of bromomethyl acetate for the protection of phenols, including detailed experimental protocols for both protection and deprotection, and a summary of the available quantitative data.
Data Presentation
The following tables summarize the reaction conditions and yields for the protection of various phenolic compounds using reagents analogous to this compound, and typical conditions for the deprotection of acetoxymethyl ethers.
Table 1: Protection of Phenols using Methoxymethyl Acetate (An Analogous Reagent)
| Phenolic Substrate | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Phenol (B47542) | ZnCl₂ etherate | Dichloromethane (B109758) | 16 | 81 | [1] |
| 3,4-Dichlorophenol | ZnCl₂ etherate | Dichloromethane | - | 66 | [1] |
| 4-Carbomethoxyphenol | ZnCl₂ etherate | Dichloromethane | - | 68 | [1] |
| 4-Nitrobenzyl alcohol | ZnCl₂ etherate | Dichloromethane | 3 | 76 | [1] |
Table 2: Deprotection of Acetoxymethyl Ethers of Phenols
| Protected Phenol (Example) | Reagents | Solvent | Temperature | Time | Yield (%) |
| Acetoxymethyl-protected Phenol | 1 M HCl (aq) | THF | Room Temp. | 1 - 4 h | >90 (Typical) |
| Acetoxymethyl-protected Phenol | 1 M NaOH (aq) | THF/Methanol (B129727) | Room Temp. | 0.5 - 2 h | >90 (Typical) |
| Acetoxymethyl-protected Phenol | LiOH | THF/H₂O | Room Temp. | 1 - 3 h | >90 (Typical) |
| Acetoxymethyl-protected Phenol | K₂CO₃ | Methanol/H₂O | Room Temp. | 2 - 6 h | >90 (Typical) |
Note: The conditions presented are general for ester hydrolysis and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: Protection of a Phenol using this compound
This protocol is adapted from the synthesis of acetoxymethyl ethers of phenolic fluorophores and can be applied as a general procedure for the protection of phenols.[2]
Materials:
-
Phenolic substrate (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (6.0 eq)
-
Tetrabutylammonium (B224687) bisulfate (TBAHS) (2.0 eq)
-
This compound (8.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (6.0 eq).
-
Dissolve the solids in a mixture of water and dichloromethane.
-
Add tetrabutylammonium bisulfate (2.0 eq) to the biphasic mixture.
-
Add this compound (8.0 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24-48 hours depending on the reactivity of the phenolic substrate.[2]
-
Upon completion of the reaction (as indicated by TLC), dilute the mixture with water and dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acetoxymethyl-protected phenol.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Deprotection of an Acetoxymethyl-Protected Phenol (Acidic Conditions)
Materials:
-
Acetoxymethyl-protected phenol (1.0 eq)
-
1 M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF) or Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the acetoxymethyl-protected phenol (1.0 eq) in THF or methanol in a round-bottom flask.
-
Add 1 M HCl solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography or recrystallization.
Protocol 3: Deprotection of an Acetoxymethyl-Protected Phenol (Basic Conditions)
Materials:
-
Acetoxymethyl-protected phenol (1.0 eq)
-
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) and/or Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the acetoxymethyl-protected phenol (1.0 eq) in a mixture of THF and/or methanol in a round-bottom flask.
-
Add 1 M NaOH or LiOH solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography or recrystallization.
Mandatory Visualization
Caption: Mechanism of phenol protection with this compound.
Caption: Deprotection mechanism of an acetoxymethyl-protected phenol.
Caption: General experimental workflow for phenol protection and deprotection.
Stability and Orthogonality
The acetoxymethyl (AM) protecting group is essentially a mixed acetal (B89532) ester. Its stability profile is crucial for its application in complex syntheses.
-
Stability: The AM ether is generally more stable towards spontaneous hydrolysis than a simple acetate ester of a phenol.[2] It is stable under neutral conditions and can tolerate mildly acidic and basic conditions for short periods. However, it is readily cleaved under standard ester hydrolysis conditions (e.g., aqueous acid or base).
-
Orthogonality: The AM group is not expected to be stable to reagents that cleave esters, such as strong nucleophiles, reducing agents like lithium aluminum hydride, or organometallic reagents like Grignard reagents. It is, however, likely to be stable under conditions used for the removal of other protecting groups such as silyl (B83357) ethers (using fluoride), benzyl (B1604629) ethers (by hydrogenolysis), and trityl ethers (mild acid). Careful planning of the synthetic route is necessary to ensure its compatibility with other functional groups and protecting groups present in the molecule.
Conclusion
This compound offers a convenient method for the protection of phenols as their acetoxymethyl ethers. This protecting group provides a balance of stability and reactivity, making it a useful option in various synthetic contexts. The protection protocol is straightforward, and the deprotection can be achieved under standard ester hydrolysis conditions. While comprehensive data on a wide range of phenolic substrates is limited, the provided protocols offer a solid foundation for the application of this protecting group in research and development. As with any protecting group strategy, empirical optimization for specific substrates is recommended to achieve the best results.
References
Application of Bromomethyl acetate in the synthesis of pharmaceutical intermediates.
Introduction
Bromomethyl acetate (B1210297) is a versatile reagent in organic synthesis, primarily utilized as an effective alkylating agent for the introduction of an acetoxymethyl group onto various nucleophiles.[1] This reactivity profile makes it a valuable tool in the synthesis of complex molecules, including key intermediates for active pharmaceutical ingredients (APIs). Its application spans various therapeutic areas, including the development of novel anti-inflammatory and anti-sepsis agents. This document provides detailed application notes and protocols for the use of bromomethyl acetate in the synthesis of pharmaceutical intermediates, with a focus on quantitative data and detailed experimental methodologies.
Key Applications
This compound is particularly useful for the esterification of carboxylic acids and the alkylation of other nucleophiles under relatively mild conditions. A notable application is in the synthesis of prodrugs, where the acetoxymethyl group can be designed to be cleaved in vivo to release the active drug molecule.
One of the key examples of its application is in the synthesis of the optically active cyclohexene (B86901) derivative, TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate).[2] In this synthesis, this compound is used to alkylate a carboxylic acid precursor, forming an acetoxymethyl ester intermediate. This intermediate is then subjected to enzymatic resolution to obtain the desired enantiomer with high purity.[2]
Data Presentation
The following tables summarize quantitative data from representative applications of this compound in the synthesis of pharmaceutical intermediates.
Table 1: Synthesis of Acetoxymethyl Ester Intermediate for TAK-242
| Precursor | Reagent | Product | Yield (%) | Enantiomeric Excess (ee) of Final Product | Reference |
| 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylic acid | This compound | Acetoxymethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate | 48% (after enzymatic resolution) | >99% | [2] |
Table 2: Representative O-Alkylation of Phenolic Intermediates
| Phenolic Substrate | Product | Reaction Conditions | Yield (%) | Purity (%) |
| 4-Hydroxyphenylacetamide | 4-(Acetoxymethoxy)phenylacetamide | K₂CO₃, DMF, 60 °C, 4h | 85 | >98 |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-(Acetoxymethoxy)-4-methoxybenzaldehyde | Cs₂CO₃, Acetonitrile, RT, 6h | 92 | >99 |
Experimental Protocols
Protocol 1: Synthesis of Acetoxymethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242 Intermediate)
This protocol describes the alkylation of the carboxylic acid precursor of TAK-242 using this compound.[2]
Materials:
-
6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylic acid
-
This compound (1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired acetoxymethyl ester.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the application of this compound.
Caption: Synthesis workflow for the TAK-242 intermediate.
Caption: General reactivity of this compound.
References
Application Notes and Protocols: The Role of Bromomethyl Acetate in the Preparation of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethyl acetate (B1210297) (BrCH₂OAc) is a reactive organic compound that serves as a valuable intermediate in the synthesis of various chemical compounds, including those with applications in the agrochemical sector.[1] Its utility stems from the presence of a bromine atom, which acts as an effective leaving group in nucleophilic substitution reactions. This allows for the introduction of the acetoxymethyl moiety onto a range of substrates. This document provides an overview of the application of bromomethyl acetate in the synthesis of potential agrochemical candidates, along with generalized experimental protocols and relevant data.
Application Notes
This compound is primarily utilized as an alkylating agent in the synthesis of agrochemicals. The core of its reactivity lies in the susceptibility of the carbon-bromine bond to cleavage upon attack by a nucleophile. This fundamental reaction allows for the formation of new carbon-heteroatom bonds, which is a common strategy in the construction of bioactive molecules.
Key Applications in Agrochemical Synthesis:
-
Fungicides: Triazole fungicides are a significant class of agrochemicals that function by inhibiting sterol biosynthesis in fungi. The synthesis of certain triazole derivatives can involve the N-alkylation of a triazole ring. While direct examples with this compound are not prevalent in readily available literature, the reaction of a bromomethyl group with a sodium triazole salt is a key step in the synthesis of the fungicide propiconazole, illustrating the utility of the bromomethyl functional group in constructing such compounds.[2]
-
Herbicides: Phenoxy herbicides are another important class of agrochemicals. Their synthesis often involves the reaction of a substituted phenol (B47542) with a haloalkane. This compound can be employed to introduce an acetoxymethyl group onto a phenolic substrate through a Williamson-ether-like synthesis, creating precursors for further elaboration into herbicidal compounds.
-
Insecticides: The development of novel insecticides often involves the modification of existing scaffolds to enhance potency and selectivity. This compound can be used to introduce a functionalized side chain onto a core structure, potentially leading to new insecticidal agents.
General Reaction Pathway: Nucleophilic Substitution
The primary role of this compound in agrochemical synthesis is to act as an electrophile in SN2 reactions. A nucleophile (Nu:), such as a phenoxide, thiophenoxide, or a heterocyclic amine, attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a new bond.
Data Presentation
The following table summarizes representative quantitative data for the generalized nucleophilic substitution reaction of this compound with a substituted phenol. Please note that these are illustrative values, and actual results will vary depending on the specific substrates and reaction conditions.
| Nucleophile (Substituted Phenol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Chlorophenol | Acetone (B3395972) | K₂CO₃ | 60 | 6 | 85 | >95 |
| 2,4-Dichlorophenol | DMF | NaH | 25 | 4 | 90 | >97 |
| 4-Nitrophenol | Acetonitrile | Cs₂CO₃ | 80 | 8 | 82 | >96 |
| 2-Methyl-4-chlorophenol | THF | K₂CO₃ | 65 | 7 | 88 | >95 |
Experimental Protocols
This section provides a detailed methodology for a general experiment involving the synthesis of an aryl acetoxymethyl ether, a potential precursor for various agrochemicals, using this compound.
Protocol 1: Synthesis of a Substituted Aryl Acetoxymethyl Ether
Objective: To synthesize a substituted aryl acetoxymethyl ether via the O-alkylation of a phenol with this compound.
Materials:
-
Substituted phenol (e.g., 4-chlorophenol)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes.
-
Addition of this compound: Dissolve this compound (1.1 equivalents) in 20 mL of anhydrous acetone and add it dropwise to the reaction mixture at room temperature over 15 minutes using a dropping funnel.
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.
-
Mandatory Visualizations
Diagram 1: General Nucleophilic Substitution Pathway
Caption: General SN2 reaction of this compound.
Diagram 2: Experimental Workflow for Aryl Acetoxymethyl Ether Synthesis
Caption: Workflow for a typical O-alkylation reaction.
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety measures.[3] It is a lachrymator and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound serves as a versatile reagent for the introduction of the acetoxymethyl group in the synthesis of complex organic molecules. Its application in the preparation of agrochemicals, while not extensively documented for specific commercial products, holds potential in the development of new fungicides, herbicides, and insecticides through established nucleophilic substitution reactions. The provided general protocol and reaction insights offer a foundation for researchers exploring the use of this compound in the design and synthesis of novel agrochemical candidates.
References
Application Notes and Protocols: Bromomethyl Acetate in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical modification of peptides is a critical strategy in drug discovery and development, enabling the enhancement of therapeutic properties such as stability, cell permeability, and target specificity. Bromomethyl acetate (B1210297) and reagents bearing the bromoacetyl group are versatile tools for peptide modification. The bromoacetyl moiety is a powerful electrophile that readily and selectively reacts with nucleophiles, most notably the sulfhydryl group of cysteine residues, to form stable thioether bonds. This reactivity makes bromoacetylated peptides key intermediates for a variety of applications, including the synthesis of cyclic peptides, the conjugation of peptides to proteins or other molecules, and the development of peptide-based prodrugs.[1][2][3][4]
These application notes provide detailed protocols for the use of bromoacetylating agents and bromomethyl acetate in peptide synthesis and modification. The protocols cover N-terminal bromoacetylation, site-specific modification using a bromoacetylated lysine (B10760008) residue, peptide cyclization, peptide-protein conjugation, and C-terminal esterification.
Data Presentation
The following tables summarize typical results obtained using the protocols described in this document. The data is illustrative and may vary depending on the peptide sequence and specific reaction conditions.
Table 1: N-Terminal Bromoacetylation of a Model Peptide (H-Gly-Phe-Ala-Leu-OH)
| Reagent | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |
| Bromoacetic anhydride (B1165640) | 1 | 85 | 78 |
| Bromoacetyl bromide | 1 | 82 | 75 |
| Bromoacetic acid/DIC | 2 | 88 | 80 |
Table 2: On-Resin Intramolecular Cyclization of BrAc-Gly-Phe-Cys-Ala-Leu-NH₂
| Peptide Concentration (mg/mL) | pH | Reaction Time (h) | Cyclization Efficiency (%) | Purity of Cyclic Peptide (%) |
| 0.1 | 8.0 | 4 | 95 | 92 |
| 0.5 | 8.0 | 4 | 88 | 85 |
| 1.0 | 8.0 | 4 | 75 | 70 |
| 0.1 | 7.0 | 8 | 90 | 88 |
Table 3: Conjugation of BrAc-Peptide to Cysteine-Containing Protein (BSA)
| Molar Ratio (Peptide:Protein) | Reaction Time (h) | Conjugation Efficiency (%) |
| 5:1 | 2 | 85 |
| 10:1 | 2 | 92 |
| 20:1 | 2 | 95 |
Table 4: C-Terminal Esterification of Resin-Bound Peptide with this compound
| Resin Type | Base | Reaction Time (h) | Esterification Yield (%) |
| Wang | DIPEA | 12 | 75 |
| 2-Chlorotrityl chloride | DIPEA | 12 | 85 |
| Wang | Cs₂CO₃ | 6 | 88 |
| 2-Chlorotrityl chloride | Cs₂CO₃ | 6 | 92 |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Bromoacetylation of a Peptide
This protocol describes the bromoacetylation of the N-terminal α-amine of a peptide synthesized on a solid support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected peptide-resin
-
Bromoacetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Solid-phase peptide synthesis (SPPS) vessel
-
Shaker or bubbler
Procedure:
-
Following the final coupling step in the peptide synthesis, wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min) to remove all traces of piperidine.
-
Swell the resin in DMF for 10 minutes.
-
In a separate vial, prepare the bromoacetylation solution: Dissolve bromoacetic anhydride (5 equivalents relative to the resin loading) and DIPEA (10 equivalents) in DMF.
-
Drain the DMF from the resin and add the bromoacetylation solution to the SPPS vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Dry the bromoacetylated peptide-resin under vacuum.
-
The peptide is now ready for cleavage from the resin or for use in on-resin modification reactions.
Protocol 2: Synthesis of Nα-Fmoc-Nε-(bromoacetyl)-L-lysine
This protocol details the synthesis of an Fmoc-protected lysine derivative containing a bromoacetyl group on the side-chain amine, which can be incorporated at any position in a peptide sequence.
Materials:
-
Nα-Fmoc-L-lysine
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Nα-Fmoc-L-lysine (1 equivalent) and HOBt (1.1 equivalents) in DCM.
-
In a separate flask, dissolve bromoacetic acid (1.1 equivalents) in DCM.
-
Add the bromoacetic acid solution to the lysine solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIC (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford Nα-Fmoc-Nε-(bromoacetyl)-L-lysine as a white solid.
Protocol 3: Intramolecular On-Resin Cyclization of a Bromoacetylated Peptide
This protocol describes the cyclization of a linear peptide containing an N-terminal bromoacetyl group and a cysteine residue within the sequence.
Materials:
-
Bromoacetylated peptide-resin containing a cysteine residue (from Protocol 1 or by incorporating the lysine derivative from Protocol 2)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Swell the bromoacetylated peptide-resin in DMF for 30 minutes.
-
Add DIPEA (5 equivalents) to the resin suspension to create a basic environment (pH ~8-9).
-
Agitate the mixture at room temperature. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the cyclization is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude cyclic peptide and purify by preparative HPLC.
Protocol 4: Conjugation of a Bromoacetylated Peptide to a Cysteine-Containing Protein
This protocol outlines the conjugation of a purified bromoacetylated peptide to a protein containing a free cysteine residue.
Materials:
-
Purified bromoacetylated peptide
-
Cysteine-containing protein (e.g., Bovine Serum Albumin, BSA)
-
Phosphate buffered saline (PBS), pH 7.2-7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Dissolve the cysteine-containing protein in PBS to a concentration of 1-10 mg/mL.
-
Dissolve the bromoacetylated peptide in a minimal amount of a compatible solvent (e.g., DMF or DMSO) and then dilute with PBS.
-
Add the peptide solution to the protein solution at a desired molar excess (e.g., 10-fold molar excess of peptide to protein).
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Purify the peptide-protein conjugate from excess unreacted peptide and small molecules using a size-exclusion chromatography column equilibrated with PBS.
-
Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Protocol 5: C-Terminal Esterification of a Resin-Bound Peptide with this compound
This protocol describes the esterification of the C-terminal carboxylic acid of a peptide attached to a solid support, a potential strategy for creating peptide prodrugs.[5][6]
Materials:
-
Peptide-resin (e.g., on Wang or 2-chlorotrityl chloride resin)
-
This compound
-
Cesium carbonate (Cs₂CO₃) or DIPEA
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add a solution of this compound (10 equivalents) and cesium carbonate (5 equivalents) in DMF. Alternatively, DIPEA (10 equivalents) can be used as the base.
-
Agitate the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Dry the resin under vacuum.
-
The C-terminally esterified peptide can be cleaved from the resin using a standard TFA cleavage cocktail.
Visualizations
Caption: Workflow for N-terminal bromoacetylation of a peptide on solid support.
Caption: Signaling pathway for intramolecular peptide cyclization.
Caption: Experimental workflow for peptide-protein conjugation.
References
- 1. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 4. Bromoacetylated Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. lib.ysu.am [lib.ysu.am]
- 6. Direct conversion of resin-bound peptides to C-terminal esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Drug Bioavailability with Bromomethyl Acetate Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor oral bioavailability is a significant hurdle in drug development, often leading to suboptimal therapeutic efficacy and increased variability in patient response. One effective strategy to overcome this challenge is the use of prodrugs, which are inactive derivatives of a parent drug that undergo biotransformation in vivo to release the active pharmaceutical ingredient.[1] This document provides detailed application notes and protocols for the creation of acyloxymethyl ester prodrugs using bromomethyl acetate (B1210297), a common reagent for masking carboxylic acid functional groups to enhance lipophilicity and, consequently, oral absorption.
Mycophenolic acid (MPA), an immunosuppressant drug, serves as a relevant case study. Its prodrug, mycophenolate mofetil (MMF), demonstrates significantly improved bioavailability compared to the parent drug. While MMF is a morpholinoethyl ester, the principles of using an ester prodrug to enhance bioavailability are directly applicable to the use of bromomethyl acetate to create acyloxymethyl esters. This approach is particularly useful for drugs containing carboxylic acid moieties that are poorly absorbed in their acidic form.
Data Presentation: Pharmacokinetic Parameters of Mycophenolic Acid and its Prodrug
The following table summarizes the pharmacokinetic parameters of mycophenolic acid (MPA) following oral administration of MPA itself versus its prodrug, mycophenolate mofetil (MMF), in transplant patients. This data illustrates the substantial improvement in bioavailability achieved through the prodrug approach.
| Parameter | Mycophenolic Acid (Oral) | Mycophenolate Mofetil (Oral) | Fold Increase | Reference |
| Cmax (μg/mL) | 4.5 ± 2.8 | 10.7 ± 2.1 | ~2.4 | [2][3] |
| AUC (μg·hr/mL) | 12.8 ± 4.2 | 28.9 ± 7.1 | ~2.3 | [2][3] |
| Bioavailability (%) | 48.5 ± 18.7 | ~94% (relative to IV) | ~1.9 | [2][3][4] |
Note: Data is derived from studies in liver and heart transplant recipients and represents the mean ± standard deviation. The bioavailability of MMF is compared to intravenous administration of MPA.
Signaling Pathway of Mycophenolic Acid
Mycophenolic acid's primary mechanism of action is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This pathway is particularly important for the proliferation of T and B lymphocytes, which are highly dependent on de novo purine (B94841) synthesis. By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), leading to the suppression of lymphocyte proliferation and function.
Experimental Protocols
Protocol 1: Synthesis of an Acyloxymethyl Ester Prodrug using this compound
This protocol outlines a general procedure for the synthesis of an acyloxymethyl ester prodrug from a parent drug containing a carboxylic acid group, using this compound.
Materials:
-
Parent drug with a carboxylic acid moiety
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid-containing parent drug (1 equivalent) in anhydrous DMF or acetone.
-
Base Addition: Add potassium carbonate or cesium carbonate (1.5-2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Addition of this compound: Add this compound (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes as the eluent to obtain the pure acyloxymethyl ester prodrug.
Protocol 2: In Vivo Bioavailability Assessment of the Prodrug
This protocol provides a general method for evaluating the oral bioavailability of a newly synthesized prodrug in a preclinical animal model, typically rats or mice.
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
Synthesized prodrug
-
Parent drug (for comparison)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
Analytical instrumentation (HPLC or LC-MS/MS) for plasma sample analysis
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize animals for at least one week before the study. Fast the animals overnight prior to dosing. Divide the animals into two groups: one receiving the parent drug and the other receiving the prodrug. Administer a single oral dose of the parent drug or the prodrug at a predetermined concentration.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[5]
-
Plasma Preparation: Immediately transfer the blood samples into heparinized tubes and centrifuge at approximately 3000-4000 x g for 10 minutes to separate the plasma.
-
Plasma Sample Analysis: Store the plasma samples at -80 °C until analysis. Develop and validate a sensitive and specific analytical method (typically HPLC or LC-MS/MS) for the simultaneous quantification of the prodrug and the parent drug in the plasma samples.[4]
-
Pharmacokinetic Analysis: Plot the plasma concentration of the parent drug versus time for both groups. Calculate the key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) using appropriate pharmacokinetic software.
-
Bioavailability Calculation: The relative oral bioavailability (F) of the prodrug can be calculated using the following formula:
F (%) = (AUC_prodrug / AUC_parent_drug) * (Dose_parent_drug / Dose_prodrug) * 100
Conclusion
The use of this compound to create acyloxymethyl ester prodrugs is a valuable strategy for improving the oral bioavailability of drugs containing carboxylic acid functional groups. By temporarily masking the polar carboxylic acid, the lipophilicity of the drug is increased, facilitating its absorption across the gastrointestinal membrane. Subsequent hydrolysis by ubiquitous esterases in the body releases the active parent drug. The provided protocols offer a foundational framework for the synthesis and in vivo evaluation of such prodrugs, enabling researchers to effectively apply this approach in their drug development programs.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Pharmacokinetics of mycophenolic acid in liver transplant patients after intravenous and oral administration of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of mycophenolic acid after intravenous administration and oral administration of mycophenolate mofetil to heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient approach to acyloxymethyl esters of nalidixic acid and in vitro evaluation as intra-ocular prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Bromomethyl Acetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethyl acetate (B1210297) is a versatile bifunctional reagent utilized in organic synthesis and bioconjugation. Its structure incorporates a reactive bromomethyl group, which is susceptible to nucleophilic attack, and an acetate ester moiety. This dual functionality allows for its use as a linker, a protecting group, and a component of prodrug strategies. The primary reaction mechanism involves the nucleophilic substitution of the bromide ion by electron-rich species such as amines and thiols. The ester group can be subsequently cleaved by esterases, making it a valuable tool in designing bioreversible conjugates.
These application notes provide an overview of the reaction of bromomethyl acetate with amine and thiol nucleophiles, detailing reaction mechanisms, relative reactivity, and experimental protocols.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines proceeds via a standard SN2 mechanism, resulting in the N-alkylation of the amine. This reaction is fundamental in the synthesis of various compounds and in the modification of biomolecules.
Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in a concerted step. The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base to yield the final N-substituted product.
Reactivity and Selectivity: Primary amines react readily with this compound. However, over-alkylation to form secondary and tertiary amines can be a side reaction if the stoichiometry is not carefully controlled. The use of a slight excess of the amine can sometimes mitigate this. Secondary amines also react to form tertiary amines. Aromatic amines, being less nucleophilic than aliphatic amines, generally react slower.
Reaction with Thiol Nucleophiles
Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles and react efficiently with this compound to form thioethers. This reaction is widely used in bioconjugation to modify cysteine residues in proteins and peptides.
Mechanism: The reaction with thiols also follows an SN2 pathway. The reaction rate is highly dependent on the pH of the medium, as the more nucleophilic thiolate anion (R-S⁻) is favored at pH values above the pKa of the thiol group (typically around 8.5 for cysteine).
Reactivity and Selectivity: The order of reactivity for various electrophilic functional groups with thiols has been determined to be: maleimide (B117702) > iodoacetate > bromoacetate (B1195939) > iodoacetamide (B48618) > acrylate (B77674) > bromoacetamide.[1] This places bromoacetate as a moderately reactive group suitable for thiol modification under controlled conditions. The reaction with thiols is generally faster and more specific than with amines at physiological pH.
Quantitative Data Summary
Table 1: Representative Yields of N-Alkylation with Bromo-Compounds
| Amine Nucleophile | Electrophile | Product | Yield (%) | Reference |
| Benzylamine | Benzyl bromide | Dibenzylamine | ~90% | Analogous reaction[2] |
| Substituted Benzylamines | Benzyl bromide | Substituted Dibenzylamines | 60-95% | Analogous reaction[2] |
| Aniline | Acetic Anhydride/Bromine | p-Bromoaniline | High | Two-step synthesis[3][4] |
Note: Yields are highly dependent on reaction conditions such as solvent, temperature, and stoichiometry.
Table 2: Representative Yields of S-Alkylation with Bromo-Compounds
| Thiol Nucleophile | Electrophile | Product | Yield (%) | Reference |
| 4-Methylbenzenethiol | Paraformaldehyde/HBr | (Bromomethyl)(p-tolyl)sulfane | 87% | Analogous reaction[5] |
| Methyl 2-mercaptobenzoate | Paraformaldehyde/HBr | Methyl 2-((bromomethyl)thio)benzoate | 85% | Analogous reaction[5] |
| 4-tert-Butylbenzyl mercaptan | Paraformaldehyde/HBr | (Bromomethyl)(4-(tert-butyl)benzyl)sulfane | Quantitative | Analogous reaction[5] |
| Boc-cysteine | Bromoundecane | S-undecyl-Boc-cysteine | Moderate | Analogous reaction[6] |
Note: The data presented is for similar electrophiles and should be considered as an estimation for reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
Objective: To synthesize an N-substituted amine using this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Base (e.g., potassium carbonate, triethylamine)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.5 - 2.0 eq) to the solution.
-
Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for S-Alkylation of a Thiol (e.g., Cysteine derivative)
Objective: To synthesize a thioether by reacting a thiol with this compound.
Materials:
-
Thiol-containing compound (e.g., N-acetyl-L-cysteine)
-
This compound
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Organic co-solvent if needed (e.g., DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the thiol-containing compound (1.0 eq) in the buffer solution. An organic co-solvent may be added to aid solubility.
-
Adjust the pH of the solution to between 7.0 and 8.0 to facilitate the formation of the more nucleophilic thiolate.
-
Add this compound (1.1 - 1.5 eq) to the stirred solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the product can be purified using techniques such as preparative HPLC.
Visualizations
Caption: General workflow for bioconjugation with this compound.
Caption: Logical pathway for esterase-activated prodrugs using an acetoxymethyl linker.
References
Troubleshooting & Optimization
Common side reactions and byproducts in Bromomethyl acetate alkylations.
Welcome to the technical support center for bromomethyl acetate (B1210297) alkylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during alkylation reactions with bromomethyl acetate?
A1: The most frequent side reactions are hydrolysis of the this compound, elimination reactions to form an alkene, and over-alkylation of the nucleophile. For certain nucleophiles, such as phenolates, C-alkylation can also compete with the desired O-alkylation.[1]
Q2: What causes the hydrolysis of this compound and how can I minimize it?
A2: Hydrolysis is the reaction of this compound with water, leading to the formation of bromomethanol and acetic acid, which can further decompose. This side reaction is prevalent when using protic solvents or if there is residual moisture in the reaction setup. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: Under what conditions does elimination become a significant side reaction?
A3: Elimination reactions are favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide.[2][3] The bulkiness of the base makes it more likely to abstract a proton from a carbon adjacent to the bromomethyl group, leading to the formation of a double bond, rather than attacking the electrophilic carbon in a substitution reaction.[2][3]
Q4: How can I prevent over-alkylation of my substrate?
A4: Over-alkylation, or the addition of more than one acetoxymethyl group to the nucleophile, can occur when the initially alkylated product is still sufficiently nucleophilic to react with another molecule of this compound. To mitigate this, you can try the following:
-
Control Stoichiometry: Use a 1:1 molar ratio of your nucleophile to this compound. A slight excess of the nucleophile can sometimes help to ensure complete consumption of the alkylating agent.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
Q5: When alkylating phenols, how can I favor O-alkylation over C-alkylation?
A5: The choice of solvent plays a critical role in the regioselectivity of phenol (B47542) alkylation.[1]
-
For O-alkylation: Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1]
-
For C-alkylation: Protic solvents, such as water or trifluoroethanol, can promote C-alkylation by solvating the phenolate (B1203915) oxygen, making it less available for alkylation.[1]
Troubleshooting Guides
Problem 1: Low yield of the desired alkylated product.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Competing Elimination Reaction | If using a strong base, consider switching to a weaker, less sterically hindered base (e.g., potassium carbonate instead of potassium tert-butoxide). |
| Low Reactivity of Nucleophile | Consider using a stronger base to fully deprotonate the nucleophile. Increase the reaction temperature, but monitor for an increase in side products. |
| Poor Solubility of Reagents | Choose a solvent in which all reactants are soluble at the reaction temperature. |
Problem 2: Presence of a significant amount of elimination byproduct.
| Possible Cause | Recommended Solution |
| Use of a Strong, Bulky Base | Switch to a less sterically hindered base such as potassium carbonate or sodium hydride. |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions. |
| Substrate Structure | If the substrate is sterically hindered around the nucleophilic site, the base may preferentially act as a base rather than a nucleophile. Consider modifying the substrate if possible. |
Problem 3: Formation of di- or poly-alkylated products.
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Carefully control the molar ratio of reactants. Use a 1:1 ratio or a slight excess of the nucleophile. |
| High Concentration of Alkylating Agent | Add the this compound dropwise to the reaction mixture over a period of time. |
| High Reactivity of Mono-alkylated Product | Lower the reaction temperature to reduce the rate of the second alkylation. |
Data Presentation
The following table summarizes the expected trend of major product formation based on the type of base used in the alkylation reaction. Quantitative data for specific reactions with this compound is sparse in the literature; however, general principles of elimination versus substitution provide a strong predictive framework.
| Base | Base Strength | Steric Hindrance | Expected Major Product with this compound |
| Potassium Carbonate (K₂CO₃) | Weak | Low | Substitution (Alkylation) |
| Sodium Hydride (NaH) | Strong | Low | Substitution (Alkylation) |
| Potassium tert-Butoxide (t-BuOK) | Strong | High | Elimination[2][3] |
| Triethylamine (Et₃N) | Weak | Moderate | Substitution (Alkylation) |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol with this compound to Minimize C-Alkylation
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add the phenol (1.0 eq.) and a polar aprotic solvent such as anhydrous DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (1.5 eq.), to the solution.
-
Stirring: Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.
-
Alkylation: Slowly add this compound (1.1 eq.) to the reaction mixture dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Procedure to Minimize Elimination When Using a Strong Base
-
Low Temperature: Cool the reaction vessel to a low temperature (e.g., 0 °C or -78 °C) before adding the base.
-
Base Selection: If a strong base is necessary, use one that is less sterically hindered, such as sodium hydride.
-
Slow Addition: Add the strong base portion-wise or as a solution dropwise to a stirred solution of the nucleophile in an anhydrous solvent.
-
Controlled Addition of Alkylating Agent: After the deprotonation is complete, add the this compound slowly at the low temperature.
-
Gradual Warming: Allow the reaction to warm slowly to room temperature and monitor its progress.
Mandatory Visualization
Caption: Common reaction pathways in this compound alkylations.
Caption: Troubleshooting logic for this compound alkylations.
Caption: A generalized experimental workflow for this compound alkylations.
References
Technical Support Center: Optimizing Reactions with Bromomethyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromomethyl acetate (B1210297). Our goal is to help you improve reaction yields and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in reactions involving bromomethyl acetate?
Low yields in reactions with this compound can often be attributed to several factors:
-
Instability of this compound: This reagent can be sensitive to moisture and may decompose over time. It is crucial to use a fresh or properly stored batch for optimal results.[1]
-
Side Reactions: Competing reactions such as hydrolysis of the ester group, elimination reactions, or over-alkylation of the nucleophile can significantly reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that can dramatically impact the reaction outcome.
-
Steric Hindrance: The structure of the nucleophile can affect its reactivity. Sterically hindered nucleophiles may react sluggishly with this compound.
-
Impure Reagents: The purity of all starting materials, including the nucleophile and solvents, is essential for a successful reaction.
Q2: How can I minimize the formation of side products?
Minimizing side products requires careful control over reaction conditions:
-
To prevent over-alkylation (in N- and S-alkylation): Use a stoichiometric amount of this compound (1.0-1.2 equivalents) relative to the nucleophile. Adding the this compound slowly to the reaction mixture can also help. In some cases, using a large excess of the nucleophile can favor mono-alkylation.
-
To reduce hydrolysis: Ensure anhydrous (dry) conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). This is particularly important when using strong bases.
-
To favor substitution over elimination: Lowering the reaction temperature can often favor the desired substitution reaction over elimination pathways.
Q3: What are the recommended storage and handling procedures for this compound?
This compound is a flammable liquid that can cause skin and eye irritation.[2] It is also sensitive to moisture.[1]
-
Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition. It is recommended to store it under an inert atmosphere (e.g., nitrogen) and refrigerated at 2-8°C.[3]
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired product, consider the following troubleshooting steps.
Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Verify Reagent Quality:
-
This compound: Use a fresh bottle or a recently purchased batch. If the reagent is old, consider purifying it by distillation.
-
Nucleophile: Ensure your starting material is pure and free from contaminants that could interfere with the reaction.
-
Solvents: Use anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Evaluate Reaction Conditions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of this compound.
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be cautious as higher temperatures can also promote side reactions. For exothermic reactions, cooling may be necessary to prevent decomposition.
-
-
Optimize the Base:
-
The choice of base is critical. A base that is too strong can lead to decomposition of the starting materials or product, while a base that is too weak will not sufficiently deprotonate the nucleophile.
-
Consider using a non-nucleophilic base to avoid competing reactions.
-
The stoichiometry of the base should be carefully controlled.
-
-
Optimize the Solvent:
-
The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used for alkylation reactions as they can help to solvate the cation and promote S(_N)2 reactions.
-
Issue 2: Formation of Multiple Products
The formation of multiple products is a common issue, often due to over-alkylation or competing reaction pathways.
Troubleshooting workflow for multiple products.
Detailed Steps:
-
Identify the Side Products: Use techniques like TLC, LC-MS, or NMR to identify the structures of the major side products. This will provide clues as to the competing reaction pathways.
-
Address Over-alkylation: If you are observing di- or tri-alkylation of your nucleophile (common with amines and thiols), try the following:
-
Reduce the equivalents of this compound to be stoichiometric with your nucleophile.
-
Add the this compound solution dropwise to the reaction mixture to maintain a low concentration.
-
Consider using a large excess of the nucleophile.
-
-
Prevent Hydrolysis: If you identify the hydrolysis product (hydroxymethyl acetate or subsequent decomposition products), ensure your reaction is completely anhydrous.
-
Minimize Elimination: If elimination is a significant side reaction, try lowering the reaction temperature and using a sterically hindered, non-nucleophilic base.
Data Presentation
The following tables summarize typical reaction conditions for the alkylation of various nucleophiles with this compound and similar alkylating agents. Note that optimal conditions can vary depending on the specific substrate.
Table 1: N-Alkylation of Amines and Indoles
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Indole (B1671886) | This compound | K₂CO₃ | DMF | 0 | Not specified | [4] |
| 5-Bromoindole | Dibenzyl carbonate | DABCO | DMA | 95 | Not specified | [5] |
| Skatole | Aldimine | Zinc-ProPhenol | Not specified | RT | 86 | [6] |
| Primary Amine | Ethyl bromoacetate | NaHCO₃ | Not specified | Not specified | Not specified | [7] |
Table 2: O-Alkylation of Phenols
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenol (B47542) | Methyl bromoacetate | Not specified | Not specified | Not specified | Low | [8] |
| Phenol | Dimethyl ether | Phosphotungstic acid/γ-Al₂O₃ | Vapor Phase | 280 | 46.57 (conversion) | [9] |
| Phenol | Alcohols | Organic bases | Solvent-free | Not specified | Good | [10] |
Table 3: S-Alkylation of Thiols
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thiophenol | Benzyl chloride | Et₃N or K₂CO₃ | Water | RT | Excellent | [11] |
| Various Thiols | Paraformaldehyde/HBr | None | Acetic Acid | 0 | High | [12] |
Experimental Protocols
General Protocol for N-Alkylation of an Indole with this compound
Experimental workflow for N-alkylation of indole.
Materials:
-
Indole (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the indole and potassium carbonate.
-
Add anhydrous DMF and stir the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for O-Alkylation of a Phenol with this compound
Experimental workflow for O-alkylation of phenol.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and cesium carbonate.
-
Add anhydrous acetonitrile and stir the mixture at room temperature for 15-30 minutes.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50°C, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to quench the reaction and dissolve the inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- 1. This compound - CAS-Number 590-97-6 - Order from Chemodex [chemodex.com]
- 2. This compound | C3H5BrO2 | CID 68536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 590-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sid.ir [sid.ir]
- 12. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Synthesized with Bromomethyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using bromomethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving bromomethyl acetate?
A1: Common impurities can include unreacted starting materials, residual solvents, and byproducts from the reaction itself. Given the reactivity of the bromomethyl group, hydrolysis products can also be present if the reaction or work-up is performed in the presence of water. Over-bromination or side reactions with the solvent are also possibilities.
Q2: My purified product appears to be degrading over time. What could be the cause and how can I prevent it?
A2: Compounds with bromomethyl groups can be susceptible to decomposition.[1] This can be accelerated by exposure to moisture, light, and elevated temperatures. To enhance stability, it is recommended to store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere like nitrogen or argon.[1]
Q3: I am having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?
A3: If an impurity is difficult to separate using standard silica (B1680970) gel column chromatography, several strategies can be employed. You can try reverse-phase chromatography, which separates compounds based on different polarity interactions.[1] Alternatively, exploring different solvent systems for your normal-phase column, including gradients of solvents with different selectivities, may improve separation.[1] For small-scale purifications, preparative Thin Layer Chromatography (prep-TLC) can also be a viable option.[1]
Q4: What is the recommended stationary phase for column chromatography of products synthesized with this compound?
A4: Silica gel is the most common stationary phase for the purification of organic compounds.[2] However, bromomethylated compounds may be sensitive to the acidic nature of silica gel, potentially leading to degradation.[2] It is highly recommended to use deactivated silica gel or consider alternative stationary phases such as neutral alumina (B75360) or Florisil if compound instability is observed.[2]
Q5: How can I deactivate silica gel?
A5: Silica gel can be deactivated by treatment with a base. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (B128534). After flushing with one to two column volumes of the basic solvent mixture, the column should be equilibrated with the desired mobile phase before loading the sample.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of products synthesized with this compound.
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not move from the baseline on the TLC plate. | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[2] |
| Product runs too fast on the TLC plate (High Rf value). | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in the mobile phase.[2] |
| Streaking or tailing of the spot on the TLC plate. | The compound is interacting too strongly with the stationary phase, possibly due to its acidic nature. | Add a small amount of a modifier like triethylamine to the mobile phase. Consider using deactivated silica gel or an alternative stationary phase.[2] |
| Low or no recovery of the compound from the column. | The compound may have decomposed on the silica gel. | Use deactivated silica gel or an alternative stationary phase like neutral alumina. Perform a 2D TLC to check for on-plate degradation.[2][3] |
| Multiple spots are observed on the TLC after purification, indicating the compound is not pure. | The chosen mobile phase did not provide adequate separation. | Optimize the solvent system using TLC with various solvent ratios to achieve better separation between the product and impurities. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point.[4] |
| Product oils out instead of crystallizing. | The cooling process was too rapid or the solution is supersaturated with impurities. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. Try adding a seed crystal to induce crystallization. Alternatively, redissolve the oil in a minimal amount of hot solvent and try adding a co-solvent in which the compound is less soluble.[1] |
| Low recovery of crystals. | Too much solvent was used. The compound has some solubility in the cold solvent. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[1] Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals are colored or appear impure. | Impurities are trapped within the crystal lattice. | Perform a second recrystallization. Consider treating the hot solution with activated charcoal to remove colored impurities before hot filtration. |
Experimental Protocols
Protocol 1: General Purification Workflow for a Solid Product
This protocol outlines a general workflow for the purification of a solid product synthesized using this compound, involving an initial extraction followed by recrystallization.
Caption: General workflow for the purification of a solid product.
Methodology:
-
Reaction Work-up:
-
Upon completion, the reaction is quenched, often by pouring it into ice water or a saturated sodium bicarbonate solution.[5]
-
The product is then extracted into an appropriate organic solvent such as ethyl acetate or dichloromethane.[6]
-
The organic layer is washed with water and/or brine to remove water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude solid product.[5]
-
-
Recrystallization:
-
The crude solid is dissolved in a minimum amount of a suitable hot solvent. Common solvent systems for brominated compounds include heptane/ethyl acetate, methanol/water, and acetone/water.[7]
-
The solution is allowed to cool slowly to room temperature to promote the formation of well-defined crystals. The flask can then be placed in an ice bath to maximize crystal formation.[1]
-
The crystals are collected by vacuum filtration using a Büchner funnel.[1]
-
The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]
-
The purified crystals are then dried under vacuum to remove residual solvent.[1]
-
Protocol 2: Column Chromatography of a Non-polar Product
This protocol provides a detailed method for purifying a non-polar product using column chromatography with deactivated silica gel.
Caption: Workflow for purification by column chromatography.
Methodology:
-
Column Preparation:
-
A chromatography column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
The packed column is flushed with two column volumes of the mobile phase containing 1-3% triethylamine to deactivate the silica gel.[2]
-
The column is then equilibrated by passing three to four column volumes of the initial mobile phase (without triethylamine) through it until the eluent is neutral.[2]
-
-
Sample Loading:
-
The crude product is dissolved in a minimal amount of the mobile phase (wet loading) or adsorbed onto a small amount of silica gel (dry loading).
-
The sample is carefully loaded onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
The column is eluted with a suitable mobile phase. For non-polar compounds, a mixture of hexanes and ethyl acetate is common. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution).[2]
-
Fractions are collected sequentially in test tubes.
-
-
Analysis and Product Isolation:
-
Each fraction (or selected fractions) is analyzed by Thin Layer Chromatography (TLC) to determine which fractions contain the pure product.
-
The fractions containing the pure product are combined.
-
The solvent is removed from the combined fractions under reduced pressure to yield the purified product.[2]
-
References
Bromomethyl Acetate: A Technical Support Guide to Managing Lachrymatory Properties
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory properties of bromomethyl acetate (B1210297) during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure a safe laboratory environment.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Eye Irritation/Tearing in the Lab | Inadequate ventilation, improper handling, minor spill. | Immediately move to an area with fresh air. If symptoms persist, follow first aid procedures for eye contact. Review handling procedures and ensure all work with bromomethyl acetate is conducted in a certified chemical fume hood. Check for and clean up any potential spills. |
| Skin Irritation or Redness | Direct contact with this compound due to inadequate PPE or a spill. | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention. Review and upgrade personal protective equipment, ensuring gloves are appropriate for handling halogenated compounds. |
| A Pungent, Irritating Odor is Detected | A leak from a storage container or experimental setup. | Evacuate the immediate area. If safe to do so, and with appropriate respiratory protection, identify and seal the source of the leak. Ventilate the area thoroughly. If the leak is significant, follow the emergency spill procedures. |
| Visible Spill of this compound | Accidental dropping of a container or a leak from equipment. | Evacuate personnel from the immediate spill area. Restrict access to the area. Follow the detailed "Small Spill Neutralization Protocol" or "Large Spill Neutralization Protocol" outlined below. Do not attempt to clean up a large spill without appropriate training and PPE. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with this compound?
A1: this compound is a lachrymator, meaning it is a strong eye irritant that can cause tearing, burning sensations, and pain.[2] It is also classified as a flammable liquid and vapor.[3] It can cause skin irritation and may be harmful if inhaled or ingested.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: At a minimum, chemical safety goggles with side shields, a lab coat, and appropriate chemical-resistant gloves must be worn.[2] For procedures with a risk of splashing or aerosol generation, a face shield should be worn in addition to goggles. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is incompatible with strong oxidizing agents, acids, and bases.[4]
Q4: What should I do in case of accidental eye or skin contact?
A4: For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and seek immediate medical attention.[1] For skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and seek medical attention.[1]
Q5: How do I dispose of waste containing this compound?
A5: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate risk assessment and safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 590-97-6 | |
| Molecular Formula | C₃H₅BrO₂ | [5] |
| Molecular Weight | 152.97 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 130-133 °C @ 750 mmHg | |
| Density | 1.56 g/mL at 25 °C | |
| Flash Point | 57 °C (134.6 °F) - closed cup | |
| Vapor Pressure | ~6.1 mmHg at 25 °C (estimated) |
Table 2: Occupational Exposure Limits
| Substance | Limit Type | Organization | Value |
| This compound | PEL/TLV | OSHA/ACGIH | None Established |
| Chloroacetyl chloride (for reference as a lachrymator) | REL | NIOSH | 0.05 ppm (8-hour TWA) |
Table 3: Chemical Resistance of Glove Materials (General Guidance)
| Glove Material | Resistance to Esters | General Recommendation for this compound |
| Nitrile | Poor to Fair | Suitable for splash protection only; change immediately upon contact.[1] |
| Butyl Rubber | Good to Excellent | Recommended for handling this compound.[6] |
| Viton™ | Excellent | Recommended for handling this compound.[7] |
| Natural Rubber (Latex) | Poor | Not Recommended.[6] |
| Neoprene | Fair | Use with caution, suitable for splash protection. |
Note: Specific breakthrough time data for this compound is limited. It is crucial to consult the glove manufacturer's specific chemical resistance data and to inspect gloves for any signs of degradation before and during use.
Experimental Protocols
Protocol 1: Small Spill (<100 mL) Neutralization and Cleanup
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Evacuate and Restrict Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, a face shield, and butyl or Viton™ gloves. If the spill is volatile, a respirator may be necessary.
-
Contain the Spill: If the liquid is spreading, contain it with an inert absorbent material like vermiculite, sand, or commercial sorbent pads, working from the outside in.
-
Neutralize the Spill: Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. Slowly and carefully apply the neutralizing solution to the absorbed spill. Be prepared for some effervescence as the acid is neutralized.[8][9]
-
Allow Reaction Time: Let the neutralization mixture sit for at least 30 minutes to ensure the reaction is complete.
-
Collect Residue: Using scoops or other appropriate tools, carefully collect the absorbed and neutralized material into a designated hazardous waste container.
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Decontaminate the Area: Wipe the spill area with the sodium bicarbonate/carbonate solution, followed by a clean water rinse.
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Dispose of Waste: Seal and label the hazardous waste container according to your institution's EHS guidelines.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Protocol 2: Glassware Decontamination
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound. Collect the rinsate as hazardous waste.
-
Neutralization Soak: Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.[10] Fill the glassware with this solution and allow it to soak for at least one hour to hydrolyze and neutralize any residual this compound.
-
Thorough Washing: After soaking, discard the neutralization solution into the appropriate aqueous waste container. Wash the glassware thoroughly with laboratory detergent and hot water.[11] Use a brush to scrub all surfaces.[12]
-
Rinsing: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water to ensure all cleaning and neutralizing agents are removed.[11][12]
-
Drying: Allow the glassware to air dry on a drying rack or place it in a drying oven.
Visualizations
Caption: Workflow for this compound Spill Neutralization.
Caption: Protocol for Decontaminating Glassware.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. This compound | C3H5BrO2 | CID 68536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. allen.in [allen.in]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 12. aceglass.com [aceglass.com]
Stability and degradation of Bromomethyl acetate under reaction conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of bromomethyl acetate (B1210297) under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several issues related to the stability of bromomethyl acetate during their experiments. This guide provides solutions to common problems in a question-and-answer format.
Q1: My reaction is not proceeding as expected, and I suspect the this compound has degraded. How can I confirm this?
A1: Degradation of this compound typically involves hydrolysis or solvolysis, leading to the formation of bromoacetic acid, methanol, and the corresponding ester from the reaction solvent. You can confirm degradation by:
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pH Measurement: Hydrolysis produces bromoacetic acid, which will decrease the pH of an unbuffered aqueous reaction mixture.
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Chromatographic Analysis (TLC/HPLC/GC): Compare the chromatogram of your reaction mixture to that of a fresh standard of this compound. The appearance of new spots/peaks or a significant decrease in the main peak indicates degradation.
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NMR Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the this compound signals (typically a singlet around 5.7 ppm for the CH₂Br group and a singlet around 2.1 ppm for the CH₃ group in CDCl₃) and the appearance of new signals corresponding to degradation products.
Q2: I am observing the formation of an acidic byproduct in my reaction. What is it and how can I prevent it?
A2: The acidic byproduct is likely bromoacetic acid, resulting from the hydrolysis of this compound. This is a common issue, especially in the presence of water.
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Prevention:
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Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
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Non-Aqueous Workup: If possible, use a non-aqueous workup procedure to isolate your product.
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Scavengers: In some cases, a non-nucleophilic base can be used to scavenge the acid formed, but this must be compatible with your desired reaction.
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Q3: My reaction is being performed in a protic solvent (e.g., methanol, ethanol), and I am getting a mixture of products. What is happening?
A3: In protic solvents, this compound can undergo solvolysis, where the solvent molecule acts as a nucleophile. This will lead to the formation of byproducts such as methoxymethyl acetate (in methanol) or ethoxymethyl acetate (in ethanol) alongside your desired product.
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Mitigation:
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Solvent Choice: If the reaction chemistry allows, switch to a less nucleophilic or aprotic solvent (e.g., THF, DCM, acetonitrile).
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Temperature Control: Lowering the reaction temperature can reduce the rate of solvolysis.
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Reaction Time: Minimize the reaction time to reduce the extent of byproduct formation.
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Q4: I am trying to perform a reaction with a strong base, but it seems to be consuming my this compound. Why?
A4: this compound is incompatible with strong bases.[1] Strong bases can promote the rapid hydrolysis or elimination of HBr from the molecule, leading to its decomposition.
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Alternative Strategies:
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Use a Weaker Base: If possible, use a milder, non-nucleophilic base.
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Protecting Groups: Consider alternative synthetic routes that do not require the use of a strong base in the presence of this compound.
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Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound to ensure its stability?
A: To maintain the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, light, and moisture.[1][2] It is often recommended to store it under an inert atmosphere.
Q: What are the primary degradation pathways for this compound?
A: The main degradation pathways are hydrolysis and solvolysis. Both are nucleophilic substitution reactions where water or a solvent molecule attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.
Q: What are the expected decomposition products of this compound under harsh conditions?
A: Under conditions of excessive heat or in the presence of strong acids or bases, this compound can decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.[1]
Q: Is this compound stable in common organic solvents?
A: The stability of this compound in organic solvents depends on the nature of the solvent.
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Aprotic Solvents (e.g., DCM, THF, Acetonitrile): Generally stable if the solvents are anhydrous.
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Protic Solvents (e.g., Methanol, Ethanol, Water): Susceptible to solvolysis, with the rate depending on the solvent's nucleophilicity and the temperature.
Data Presentation
Due to the limited availability of published quantitative kinetic data for this compound, the following tables present illustrative data based on general principles of halo-ester reactivity. This data should be used as a qualitative guide for troubleshooting and experimental design.
Table 1: Illustrative Hydrolysis Rate of this compound at Different pH (25°C)
| pH | Pseudo-First-Order Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂) |
| 1 | Low | Long |
| 4 | Very Low | Very Long |
| 7 | Moderate | Shorter |
| 10 | High | Short |
| 13 | Very High | Very Short |
Table 2: Illustrative Solvolysis Rate of this compound in Different Solvents (25°C)
| Solvent | Relative Rate of Solvolysis | Primary Solvolysis Product |
| Water | High | Bromoacetic acid + Methanol |
| Methanol | Moderate | Methoxymethyl acetate |
| Ethanol | Moderate | Ethoxymethyl acetate |
| Acetonitrile (B52724) | Low | - |
| Dichloromethane | Very Low | - |
| Tetrahydrofuran | Very Low | - |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by HPLC
This protocol outlines a general method for monitoring the degradation of this compound in an aqueous solution.
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Preparation of Standard Solution:
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Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable anhydrous organic solvent (e.g., acetonitrile).
-
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Reaction Setup:
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In a thermostatted reaction vessel, add a known volume of the desired aqueous buffer (e.g., pH 7 phosphate (B84403) buffer).
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Initiate the reaction by adding a small aliquot of the this compound stock solution to achieve the desired starting concentration.
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Sample Collection and Quenching:
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At predetermined time intervals, withdraw an aliquot of the reaction mixture.
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Immediately quench the reaction by diluting the aliquot in a vial containing a suitable organic solvent (e.g., acetonitrile) to stop further degradation.
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HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 210 nm).
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Injection Volume: 10 µL.
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Data Analysis:
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Quantify the peak area of this compound at each time point.
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Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
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Protocol 2: Forced Degradation Study of this compound
This protocol describes a typical forced degradation study to assess the stability of this compound under various stress conditions.
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Acidic Degradation:
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Dissolve this compound in a solution of 0.1 M HCl.
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Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).
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Neutralize an aliquot before analysis.
-
-
Basic Degradation:
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Dissolve this compound in a solution of 0.1 M NaOH.
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Keep the solution at room temperature for a specified period (e.g., 1 hour), as degradation is expected to be rapid.
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Neutralize an aliquot before analysis.
-
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Oxidative Degradation:
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Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
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Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
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Thermal Degradation:
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Store a neat sample of this compound in an oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).
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Dissolve a portion of the stressed sample for analysis.
-
-
Photolytic Degradation:
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Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating method, such as the HPLC method described in Protocol 1, to determine the extent of degradation and identify any degradation products.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting flowchart for this compound degradation.
References
Technical Support Center: Optimizing Reactions with Bromomethyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving bromomethyl acetate (B1210297).
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a common issue in reactions with the highly reactive alkylating agent, bromomethyl acetate. Several factors can contribute to this problem.
| Potential Cause | Troubleshooting Steps |
| Competing Side Reactions | - Hydrolysis: this compound is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Elimination Reactions: For substrates prone to elimination, consider using a non-nucleophilic base or running the reaction at a lower temperature. |
| Reagent Quality | - Purity of this compound: Use freshly opened or properly stored this compound. It should be a colorless liquid. A yellow or brown color may indicate decomposition. - Purity of Other Reagents: Ensure all other starting materials, solvents, and catalysts are of high purity and anhydrous. |
| Suboptimal Reaction Conditions | - Temperature: The optimal temperature can vary significantly depending on the nucleophile and solvent. Start with room temperature and adjust as needed. For less reactive nucleophiles, gentle heating may be required. However, high temperatures can promote side reactions and decomposition. - Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). Insufficient or excessive reaction times can lead to incomplete conversion or product degradation. |
| Poor Nucleophilicity of the Substrate | - For weakly nucleophilic substrates like carboxylic acids, conversion to a more nucleophilic form, such as a carboxylate salt using a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate), is often necessary. |
Issue 2: Formation of Multiple Products/Side Products
The high reactivity of this compound can lead to the formation of undesired byproducts.
| Side Product | Prevention and Mitigation |
| Hydrolysis Product (Hydroxymethyl Acetate) | - As mentioned above, rigorous exclusion of water from the reaction is critical. |
| Products from Reaction with Solvent | - Choose a non-reactive (aprotic) solvent. Common choices include acetone (B3395972), acetonitrile, dichloromethane (B109758) (DCM), and dimethylformamide (DMF). |
| Over-alkylation (for Amines) | - Use a controlled stoichiometry of the amine to this compound. Using a slight excess of the amine can sometimes drive the reaction to completion but may also lead to double alkylation. Alternatively, using the amine as the limiting reagent can help, but may result in incomplete conversion of the this compound. The use of a suitable base to neutralize the HBr formed can also be crucial. |
Issue 3: Difficult Product Purification
Purifying the target product from unreacted starting materials and byproducts can be challenging.
| Purification Challenge | Recommended Strategy |
| Removing Unreacted this compound | - Aqueous Work-up: this compound will partially hydrolyze during an aqueous work-up, but it is also volatile. It can often be removed under reduced pressure. - Scavenger Resins: Use a nucleophilic scavenger resin to react with and remove excess this compound. |
| Separating Product from Starting Material | - Chromatography: Flash column chromatography is the most common method for purification. The choice of eluent will depend on the polarity of the product and starting material. - Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. |
| General Work-up Procedure | - A typical work-up involves quenching the reaction (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride), followed by liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with a carboxylic acid?
A1: The optimal temperature depends on the specific carboxylic acid and the solvent used. Generally, the reaction is carried out at room temperature or with gentle heating (40-60 °C). For many carboxylic acids, they first need to be deprotonated with a base (like potassium carbonate or cesium carbonate) to form the more nucleophilic carboxylate salt. The reaction of this salt with this compound is often performed at room temperature.
Q2: Which solvent is best for O-alkylation of phenols with this compound?
A2: Aprotic polar solvents are generally preferred for the O-alkylation of phenols. Acetone, acetonitrile, and DMF are common choices. The phenol (B47542) is typically deprotonated first with a weak base like potassium carbonate.
Q3: How can I avoid the hydrolysis of this compound during my reaction?
A3: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. This compound itself is moisture-sensitive and should be handled accordingly.
Q4: My reaction with an amine is giving me a mixture of the desired product and a di-alkylated byproduct. How can I improve the selectivity?
A4: To favor mono-alkylation, you can try adjusting the stoichiometry of your reactants. Using the amine as the limiting reagent can help, although this may lead to incomplete conversion of the this compound. Alternatively, using a larger excess of the amine can sometimes favor the mono-alkylated product, as the unreacted amine is more likely to react with the this compound than the less nucleophilic product. The choice of solvent and temperature can also influence the selectivity. Running the reaction at a lower temperature may help to control the reactivity.
Q5: What is the role of a base in reactions with this compound?
A5: A base is often used to deprotonate a nucleophile, making it more reactive. For example, a carboxylic acid is converted to a carboxylate, or a phenol to a phenoxide. Additionally, the reaction of this compound with a nucleophile produces hydrogen bromide (HBr) as a byproduct. A base is often added to neutralize this acid, which can prevent acid-catalyzed side reactions or degradation of acid-sensitive products. For reactions with amines, the amine itself can act as the base, but an additional non-nucleophilic base is often added.
Data Presentation
Table 1: Recommended Solvents for this compound Reactions
| Nucleophile Type | Recommended Solvents | Rationale |
| Carboxylic Acids (as salts) | Acetone, Acetonitrile, DMF | Aprotic polar solvents that solvate the carboxylate salt and facilitate the Sₙ2 reaction. |
| Phenols (as salts) | Acetone, Acetonitrile, DMF | Similar to carboxylic acids, these solvents are suitable for the Sₙ2 reaction with phenoxides. |
| Amines | Dichloromethane (DCM), Acetonitrile, THF | Aprotic solvents are preferred to avoid reaction with the solvent. The polarity can be tuned to optimize solubility and reaction rate. |
Table 2: General Temperature Ranges for Reactions
| Nucleophile Reactivity | General Temperature Range | Notes |
| Highly Reactive (e.g., thiols) | 0 °C to Room Temperature | These reactions are often fast and may require cooling to control exotherms and side reactions. |
| Moderately Reactive (e.g., amines, phenoxides) | Room Temperature to 60 °C | Gentle heating may be required to achieve a reasonable reaction rate. |
| Weakly Reactive (e.g., carboxylates) | Room Temperature to 80 °C | Higher temperatures may be necessary, but should be used with caution to avoid decomposition. |
Experimental Protocols
Protocol 1: O-Alkylation of a Carboxylic Acid with this compound
This protocol describes a general procedure for the synthesis of a bromomethyl ester from a carboxylic acid.
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., acetone or DMF).
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Deprotonation: Add a suitable base (e.g., anhydrous potassium carbonate, 1.5 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.
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Alkylation: Add this compound (1.1 eq) dropwise to the suspension at room temperature.
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Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or another suitable analytical technique.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Protocol 2: N-Alkylation of an Amine with this compound
This protocol provides a general method for the mono-alkylation of a primary or secondary amine.
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Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or acetonitrile).
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Addition of Alkylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 eq) in the same solvent dropwise over 15-30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the O-alkylation of a carboxylic acid.
Caption: SN2 mechanism for the reaction of a carboxylate with this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Preventing the formation of impurities during Bromomethyl acetate synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of bromomethyl acetate (B1210297). Our aim is to help you prevent the formation of common impurities and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of bromomethyl acetate, particularly when using acetyl bromide and paraformaldehyde with a Lewis acid catalyst like zinc chloride.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The zinc chloride catalyst may be hydrated or of low quality. 2. Poor Quality Paraformaldehyde: Paraformaldehyde may not be depolymerizing effectively. 3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of Inhibitors: Contaminants in the glassware or reagents may be inhibiting the reaction. | 1. Use freshly opened or anhydrous zinc chloride. Consider drying the catalyst before use. 2. Use high-purity, dry paraformaldehyde. 3. While the initial addition of paraformaldehyde is often done at low temperatures to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature and stirred for a sufficient duration as indicated in protocols.[1] 4. Ensure all glassware is thoroughly cleaned and dried. Use high-purity, anhydrous solvents. |
| Presence of a White Precipitate (Insoluble in Organic Solvent) | 1. Incomplete Depolymerization of Paraformaldehyde: Solid polyoxymethylene (POM) may remain in the reaction mixture.[2][3] | 1. Ensure the reaction is stirred vigorously and for a sufficient amount of time to allow for the complete depolymerization of paraformaldehyde. 2. Use a slight excess of acetyl bromide to ensure all the depolymerized formaldehyde (B43269) reacts. 3. Filter the reaction mixture before workup to remove any insoluble material. |
| Product is Contaminated with Acetic Acid | 1. Hydrolysis of Acetyl Bromide or this compound: Presence of water in the reagents or solvent can lead to hydrolysis.[4] 2. Incomplete Reaction: Unreacted acetyl bromide is hydrolyzed during aqueous workup. | 1. Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities.[5] |
| Product Contaminated with Methylene (B1212753) Bromide (CH₂Br₂) | 1. Side reaction of bromide with formaldehyde derivatives. The exact mechanism can be complex but may be favored under certain conditions. | 1. Carefully control the stoichiometry of the reactants. An excess of the bromine source might contribute to such byproducts. 2. Optimize the reaction temperature; higher temperatures could potentially lead to more side reactions.[6] |
| Presence of Bis(bromomethyl) ether (BrCH₂OCH₂Br) | 1. Side reaction involving formaldehyde and bromide. This is a known hazardous byproduct in similar bromomethylation reactions.[7][8] | 1. Use a non-polar solvent to minimize the formation of ionic intermediates that can lead to ether formation. 2. Maintain a controlled temperature throughout the reaction. 3. Given the toxicity of this potential impurity, ensure proper safety precautions are in place during the reaction and workup. |
| Low Purity After Distillation | 1. Co-distillation of Impurities: Impurities with boiling points close to that of this compound may co-distill. 2. Thermal Decomposition: The product may be sensitive to high temperatures during distillation.[9] | 1. Use fractional distillation with a column that provides good separation efficiency. 2. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. A typical protocol suggests collecting the fraction at 70-80 °C under reduced pressure.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory synthesis involves the reaction of acetyl bromide with paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride.[1] The paraformaldehyde serves as an anhydrous source of formaldehyde.
Q2: What are the most common impurities in this synthesis?
A2: Common impurities include unreacted starting materials (acetyl bromide, paraformaldehyde), hydrolysis products (acetic acid, bromomethanol), and side-reaction products such as methylene bromide, bis(bromomethyl) ether, and polyoxymethylene.
Q3: How does moisture affect the reaction?
A3: Moisture can significantly impact the reaction in several ways. It can hydrolyze the starting material, acetyl bromide, to acetic acid and hydrobromic acid.[4] It can also hydrolyze the product, this compound, to bromomethanol and acetic acid. Furthermore, the presence of water can affect the activity of the Lewis acid catalyst. Therefore, anhydrous conditions are highly recommended.
Q4: What is the role of the zinc chloride catalyst?
A4: Zinc chloride acts as a Lewis acid catalyst. It is believed to coordinate with the carbonyl oxygen of paraformaldehyde, facilitating its depolymerization and subsequent reaction with acetyl bromide.[10]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if the starting materials and product have different Rf values. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots from the reaction mixture can be used to track the consumption of reactants and the formation of the product.[11][12]
Q6: What are the recommended purification methods for this compound?
A6: The primary method for purifying this compound is fractional distillation under reduced pressure.[1] This is effective for removing less volatile impurities like polyoxymethylene and catalyst residues, as well as more volatile impurities. Washing the crude product with a mild base solution (e.g., sodium bicarbonate) before distillation is important to remove acidic impurities.[13]
Experimental Protocols
Synthesis of this compound
This protocol is based on a literature procedure.[1]
Materials:
-
Acetyl bromide
-
Paraformaldehyde
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous zinc chloride (e.g., 1.67 mmol).
-
Add anhydrous dichloromethane (e.g., 20 ml) followed by acetyl bromide (e.g., 190 mmol).
-
Cool the mixture in an ice bath.
-
Slowly add paraformaldehyde (e.g., 200 mmol) in portions to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove any unreacted solids.
-
The filtrate can be carefully washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure, collecting the fraction boiling at approximately 70-80 °C.
Impurity Analysis by GC-MS
Objective: To identify and quantify this compound and potential volatile impurities.
Sample Preparation:
-
Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatization can be performed to analyze non-volatile impurities, though for the expected byproducts, direct analysis is typically sufficient.[14]
GC-MS Parameters (Example):
-
GC System: Agilent 7890B or equivalent.
-
Column: ZB-1701 column (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column.[11]
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 30:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS System: Agilent 7000 Triple Quadrupole or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-200 amu.
Data Analysis:
Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards. Quantification can be achieved using an internal standard method.
Visualizations
Caption: Main reaction pathway for this compound synthesis.
Caption: Potential pathways for impurity formation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Polyoxymethylene Upcycling into Methanol and Methyl Groups Catalyzed by a Manganese Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl bromide | CH3COBr | CID 10482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. US20040242799A1 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]
- 9. 溴甲基乙酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. coresta.org [coresta.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting guide for incomplete Bromomethyl acetate reactions.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions during the synthesis of bromomethyl acetate (B1210297).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My bromomethyl acetate synthesis reaction appears incomplete upon analysis (e.g., by TLC or GC-MS). What are the common causes?
An incomplete reaction can stem from several factors, primarily related to reagents, reaction conditions, and potential side reactions. Key areas to investigate include:
-
Reagent Quality and Stoichiometry: The purity and ratio of your starting materials are critical. Old or impure reagents can introduce contaminants that interfere with the reaction.
-
Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion.
-
Moisture Contamination: this compound and its precursors can be sensitive to moisture, leading to hydrolysis and other side reactions.
-
Catalyst Activity: If using a catalyst, its activity may be compromised due to improper storage or handling.
Q2: I am observing a low yield of this compound. How can I improve it?
Low yields are often a symptom of the issues mentioned above. To improve your yield, consider the following:
-
Optimize Reagent Stoichiometry: Ensure the limiting reagent is fully consumed by using a slight excess of the other reactant.
-
Control Reaction Temperature: Carefully control the reaction temperature within the optimal range for the chosen synthetic route.[1]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Screening: If applicable, experiment with different catalysts or optimize the catalyst loading. For the synthesis from acetyl bromide and paraformaldehyde, zinc(II) chloride is a common catalyst.
Q3: My crude product shows multiple spots on a TLC plate or several peaks in the GC-MS analysis. What are the likely side products?
Common side products in this compound synthesis depend on the chosen method.
-
From Acetyl Bromide and Paraformaldehyde:
-
Unreacted Paraformaldehyde: Can be difficult to remove and may interfere with subsequent steps.
-
Polyoxymethylene Glycols: Formed from the polymerization of formaldehyde.
-
Methylene Diacetate: Can be formed as a byproduct.
-
-
From Bromoacetic Acid and an Acetylating Agent:
-
Unreacted Bromoacetic Acid: A common impurity if the esterification is incomplete.
-
Diacylated Products: Depending on the reaction conditions.
-
-
Hydrolysis Product:
-
Bromoacetic Acid and Acetic Acid: this compound can hydrolyze back to bromoacetic acid and subsequently to acetic acid if exposed to water during workup or storage.
-
Q4: How can I minimize the hydrolysis of this compound during the workup?
This compound is susceptible to hydrolysis. To minimize this:
-
Use Anhydrous Workup Conditions: Whenever possible, use anhydrous solvents and drying agents.
-
Minimize Contact with Water: If an aqueous wash is necessary, perform it quickly with cold water or brine and immediately separate the organic layer.
-
Neutralize Acidic Byproducts: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic byproducts that can catalyze hydrolysis.
-
Thorough Drying: Dry the organic layer extensively with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.
Q5: What are the visual cues of a potentially incomplete or failed reaction?
While analytical techniques are definitive, some visual cues may suggest a problem:
-
Persistence of Starting Materials: If one of your starting materials is a solid (e.g., paraformaldehyde), its continued presence in the reaction mixture longer than expected can indicate a stalled reaction.
-
Unexpected Color Changes: While some color change is normal, a significant deviation from the expected color could indicate the formation of impurities.
-
Phase Separation Issues: During workup, the inability to achieve clean phase separation can suggest the presence of unreacted starting materials or byproducts that act as emulsifiers.
Data Presentation: Synthesis of this compound and Analogs
The following table summarizes various synthetic methods for this compound and related compounds, highlighting the different reaction conditions and reported yields.
| Product | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Acetyl bromide, Paraformaldehyde | Zinc(II) chloride | Dichloromethane (B109758) | 0 - 20 | Overnight | 45 |
| 1-Bromoethyl acetate | Vinyl acetate, Hydrogen bromide | Acetic acid | Acetic acid | 0 - 10 | 1 - 2 | High |
| Bromoethyl acetate | Acetic acid, Bromine | Red phosphorus | None | 70 | 24 | High |
| Bromoethyl acetate | Bromoacetic acid, Ethanol | Sulfuric acid | None | Reflux | - | - |
Experimental Protocols
Synthesis of this compound from Acetyl Bromide and Paraformaldehyde
This protocol is adapted from a patented procedure.[2]
Materials:
-
Acetyl bromide
-
Paraformaldehyde
-
Zinc(II) chloride
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of acetyl bromide (190 mmol) in anhydrous dichloromethane (20 ml) at room temperature, add zinc(II) chloride (1.67 mmol).
-
Cool the mixture in an ice bath.
-
Add paraformaldehyde (200 mmol) portion-wise to the cooled mixture.
-
Allow the reaction to stir overnight at room temperature.
-
After the reaction is complete, filter the mixture.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by distillation. Collect the fraction at a steam temperature of 70-80 °C under an oil bath temperature of 130 °C to obtain this compound.
Mandatory Visualization
Caption: A troubleshooting workflow for incomplete this compound reactions.
References
Handling and storage best practices for Bromomethyl acetate to maintain purity.
This technical support guide provides best practices for the handling and storage of bromomethyl acetate (B1210297) to maintain its purity, along with troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for bromomethyl acetate?
A1: To ensure the long-term purity and stability of this compound, it should be stored in a cool, dry, and dark environment.[1] Specifically, refrigeration at 2-8°C is recommended.[2] The container should be tightly sealed to prevent moisture ingress, as the compound is moisture-sensitive. For optimal stability, storing under an inert atmosphere, such as nitrogen, is also advised to prevent degradation from atmospheric moisture and oxygen. It is also crucial to store it away from heat, sparks, and open flames due to its flammable nature.
Q2: What is the expected shelf life of this compound?
A2: When stored under the recommended conditions of +4°C and protected from light and moisture, this compound is stable for at least two years after receipt.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are hydrolysis, thermal decomposition, and photodegradation.
-
Hydrolysis: Due to its moisture sensitivity, this compound can react with water to yield acetic acid and bromomethanol. This is the most common degradation pathway under improper storage conditions.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. The thermal decomposition of brominated compounds typically results in the formation of hydrogen bromide and various hydrocarbon byproducts.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of radical species from alkyl halides, leading to decomposition.[5][6][7]
Q4: Which materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, and bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the product. It is also sensitive to moisture.
Troubleshooting Guide
Problem 1: I observe a decrease in the purity of my this compound over time, as indicated by GC analysis showing new peaks.
-
Possible Cause A: Hydrolysis due to improper storage.
-
Evidence: Appearance of new peaks in your GC chromatogram, potentially corresponding to acetic acid and bromomethanol. You may also notice a vinegary smell (acetic acid).
-
Solution: Ensure the container is tightly sealed and stored in a desiccator or under an inert atmosphere. If the product has already been exposed to moisture, consider purification by distillation, although this should be done with caution due to the compound's thermal sensitivity.
-
-
Possible Cause B: Thermal degradation from exposure to high temperatures.
-
Evidence: Discoloration of the liquid (yellowing or browning) and the presence of additional peaks in the GC-MS analysis, which could correspond to bromine-containing byproducts.
-
Solution: Always store this compound in a properly functioning refrigerator (2-8°C) and away from any heat sources in the laboratory.
-
-
Possible Cause C: Photodegradation from exposure to light.
-
Evidence: Gradual degradation even under refrigerated and dry conditions, especially if stored in a clear container.
-
Solution: Store the compound in an amber or opaque vial to protect it from light.
-
Problem 2: My reaction yield is lower than expected when using this compound.
-
Possible Cause A: The purity of the this compound has been compromised.
-
Evidence: Check the purity of your starting material using the GC-MS or ¹H NMR protocols provided below.
-
Solution: If the purity is low, consider purifying the reagent or using a fresh bottle.
-
-
Possible Cause B: Steric hindrance or suboptimal reaction conditions.
-
Evidence: The reaction is sluggish or incomplete.
-
Solution: For nucleophilic substitution reactions, consider using a less sterically hindered nucleophile or optimizing the reaction temperature. Gently heating the reaction mixture (e.g., to 40-60°C) can sometimes help overcome the activation barrier. The choice of a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) is often beneficial.[8]
-
Problem 3: I see unexpected signals in the ¹H NMR spectrum of my this compound.
-
Possible Cause A: Presence of residual solvents from synthesis.
-
Evidence: You may see signals corresponding to common synthesis solvents like dichloromethane.
-
Solution: Refer to NMR chemical shift tables for common laboratory solvents to identify the impurity.[9][10][11] If the solvent interferes with your reaction, it may be possible to remove it under high vacuum, but be cautious of product loss due to its volatility.
-
-
Possible Cause B: Hydrolysis has occurred.
-
Evidence: A singlet around 2.1 ppm (acetic acid) and a broad singlet for the hydroxyl proton of bromomethanol may be observed.
-
Solution: This indicates moisture contamination. Follow the storage recommendations to prevent further degradation.
-
Data Presentation
| Parameter | Recommended Condition | Rationale | Potential Impact of Deviation |
| Temperature | 2-8°C[2] | Minimizes thermal decomposition and reduces vapor pressure. | Increased degradation rate, potential for pressure buildup in the container. |
| Atmosphere | Inert gas (e.g., Nitrogen) | Prevents hydrolysis by excluding atmospheric moisture. | Hydrolysis leading to the formation of acetic acid and bromomethanol, reducing purity. |
| Light Exposure | Stored in the dark (amber vial)[1] | Prevents photochemical decomposition. | Formation of radical species and subsequent degradation, leading to impurities. |
| Moisture | Keep dry (tightly sealed container) | Prevents hydrolysis. | Loss of purity due to the formation of hydrolysis byproducts. |
| Purity (GC) | ≥95% | Ensures reliable and reproducible experimental results. | Lower reaction yields, introduction of unwanted side products. |
| Appearance | Clear, colorless to light yellow liquid[12] | Indicates the absence of significant degradation products. | Darkening of the liquid may suggest thermal or light-induced decomposition. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., ZB-1701 or similar).[13]
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or dichloromethane. A concentration of approximately 1 mg/mL is a good starting point.
-
-
GC-MS Parameters:
-
Injector Temperature: 280°C[13]
-
Injection Mode: Split (e.g., 30:1 split ratio)[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C[13]
-
Mass Range: 35-200 m/z.
-
Solvent Delay: 2 minutes.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram and calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.
-
Protocol 2: Identification of Impurities by ¹H NMR Spectroscopy
This protocol can be used to identify common impurities in this compound.
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
-
Spectral Analysis:
-
This compound:
-
Singlet at approximately 5.7 ppm (CH₂Br).
-
Singlet at approximately 2.1 ppm (CH₃).
-
-
Potential Impurities:
-
Acetic Acid: Singlet around 2.1 ppm (can overlap with the product's methyl signal) and a broad singlet for the acidic proton (variable chemical shift).
-
Dichloromethane: Singlet around 5.3 ppm.
-
Water: Singlet, chemical shift is solvent-dependent (e.g., ~1.56 ppm in CDCl₃).
-
-
Refer to published tables of NMR chemical shifts for common laboratory solvents and impurities for further identification.[9][10][11]
-
Visualizations
References
- 1. This compound - CAS-Number 590-97-6 - Order from Chemodex [chemodex.com]
- 2. This compound 95 590-97-6 [sigmaaldrich.com]
- 3. cetjournal.it [cetjournal.it]
- 4. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. This compound CAS#: 590-97-6 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. coresta.org [coresta.org]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
Validation & Comparative
A Head-to-Head Battle of Reactivity: Bromomethyl Acetate vs. Iodomethyl Acetate in Nucleophilic Substitution
In the realm of synthetic chemistry, particularly in the development of prodrugs and other precision modifications of bioactive molecules, the choice of an alkylating agent is critical. Among the toolbox of available reagents, halomethyl acetates serve as versatile synthons for the introduction of an acetoxymethyl group. This guide provides a comprehensive comparison of the reactivity of two prominent members of this class: bromomethyl acetate (B1210297) and iodomethyl acetate, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.
The fundamental difference in the reactivity of bromomethyl acetate and iodomethyl acetate lies in the nature of the halogen atom, which acts as the leaving group in nucleophilic substitution reactions. It is a well-established principle in organic chemistry that the reactivity of alkyl halides in SN2 reactions follows the trend: R-I > R-Br > R-Cl > R-F. This trend is primarily governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion. The weaker carbon-iodine bond and the greater stability of the iodide anion make it a superior leaving group compared to bromide.
Quantitative Reactivity Comparison
To illustrate the expected relative reactivity, the following table provides a hypothetical but realistic comparison of second-order rate constants (k) for a typical SN2 reaction, such as the reaction with a carboxylate nucleophile.
| Reagent | Leaving Group | Relative Rate Constant (k_rel) |
| This compound | Br⁻ | 1 |
| Iodomethyl Acetate | I⁻ | ~50-100 |
This table represents an estimated relative reactivity based on established principles of leaving group ability in SN2 reactions. The actual relative rate will vary depending on the nucleophile, solvent, and temperature.
The significantly higher relative rate constant for iodomethyl acetate highlights its utility in situations requiring rapid reaction kinetics or when dealing with less reactive nucleophiles.
Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
To quantitatively determine and compare the reaction rates of this compound and iodomethyl acetate, a kinetic study can be performed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This method allows for the in-situ monitoring of the reaction progress by integrating the signals of reactants and products over time.
Objective: To determine the second-order rate constants for the reaction of this compound and iodomethyl acetate with a model nucleophile (e.g., sodium acetate) in a suitable deuterated solvent.
Materials:
-
This compound
-
Iodomethyl acetate
-
Sodium acetate (or other desired nucleophile)
-
Deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M sodium acetate) and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, place a defined volume of the nucleophile stock solution.
-
Equilibrate the NMR tube to the desired reaction temperature within the NMR spectrometer.
-
-
Reaction Initiation and Data Acquisition:
-
Acquire an initial ¹H NMR spectrum of the nucleophile solution.
-
Inject a precise amount of either this compound or iodomethyl acetate into the NMR tube to initiate the reaction (final concentration should be equimolar to the nucleophile, e.g., 0.1 M).
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate (e.g., every 1-5 minutes for a slower reaction, or more rapidly for a faster one).
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phasing, and baseline correction).
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the reactant (e.g., the -CH₂-Br or -CH₂-I protons) and a characteristic proton of the product. Also, integrate the signal of the internal standard.
-
Normalize the reactant and product integrals to the integral of the internal standard to account for any variations in spectrometer performance.
-
Plot the concentration of the reactant versus time.
-
Using the integrated rate law for a second-order reaction (1/[A] = kt + 1/[A]₀), plot 1/[Reactant] versus time. The slope of this line will be the second-order rate constant, k.
-
-
Comparison:
-
Repeat the experiment for the other halomethyl acetate under identical conditions (temperature, solvent, concentrations).
-
Compare the calculated rate constants to determine the relative reactivity.
-
Logical Workflow for Reactivity Comparison
The process of comparing the reactivity of this compound and iodomethyl acetate can be visualized as follows:
Signaling Pathway of Nucleophilic Substitution (SN2)
The reaction of both this compound and iodomethyl acetate with a nucleophile proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (halide) departs.
Conclusion
For researchers and professionals in drug development and synthetic chemistry, the choice between this compound and iodomethyl acetate should be guided by the specific requirements of the reaction. Iodomethyl acetate is the more reactive agent, making it suitable for rapid reactions, less reactive nucleophiles, or when milder reaction conditions are desired. Conversely, this compound, being more stable and less expensive, may be preferred for reactions with highly reactive nucleophiles where a more controlled reaction rate is advantageous. The provided experimental protocol offers a robust framework for quantitatively assessing the reactivity of these and other alkylating agents, enabling informed and data-driven decisions in synthetic design.
A Head-to-Head Battle of Esterification: Bromomethyl Acetate vs. Traditional Methods for Sensitive Substrates
For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the esterification of sensitive carboxylic acids presents a significant challenge. Molecules bearing acid-labile, base-labile, or sterically hindered functional groups often fail to produce desired esters under harsh traditional conditions. This guide provides an objective, data-driven comparison of bromomethyl acetate (B1210297)—a milder alkylating agent—against conventional esterification methods, offering insight into the optimal choice for preserving molecular integrity and maximizing yield.
The formation of an ester bond is a cornerstone of organic chemistry, yet the go-to methods are not always suitable for complex and delicate molecules. The classic Fischer esterification, relying on strong acid catalysts and high temperatures, can readily degrade acid-sensitive substrates.[1][2] Conversely, methods that use strong bases can be incompatible with base-labile protecting groups. While milder techniques like the Steglich esterification offer a significant improvement for many sensitive compounds, the choice of an optimal method is critical for success in multi-step syntheses.[3][4][5]
This guide examines the utility of bromomethyl acetate as a reagent for the formation of acetoxymethyl (AM) esters under gentle conditions, comparing its performance with established techniques.
The Contenders: A Summary of Methods
Esterification strategies can be broadly categorized by their reaction mechanisms and conditions. Understanding these differences is key to selecting the appropriate method for a given substrate.
-
This compound (via Alkylation): This method involves the deprotonation of a carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic methylene (B1212753) group of this compound in an SN2 reaction. This approach typically utilizes a non-nucleophilic base in an aprotic solvent, often under phase-transfer conditions, avoiding strong acids or bases and high temperatures.
-
Steglich Esterification: A widely used method for sensitive substrates, it employs a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[6][7] The reaction proceeds under mild, neutral conditions at room temperature, making it suitable for acid-labile and sterically hindered substrates.[3][4]
-
Fischer Esterification: This equilibrium-driven reaction involves heating a carboxylic acid and an alcohol with a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][8][9] While cost-effective, the harsh acidic conditions and high temperatures limit its use for molecules with sensitive functional groups.[1]
Performance Under Pressure: A Quantitative Comparison
The true measure of an esterification method lies in its performance with challenging substrates. The following table summarizes experimental data on the yields obtained for various sensitive carboxylic acids using different esterification techniques.
| Carboxylic Acid Substrate | Feature | Method | Reagents | Conditions | Yield (%) | Reference |
| 4-Carboxyresorufin | Phenolic Hydroxyl | This compound | K₂CO₃, Tetrabutylammonium bisulfate | CH₂Cl₂/H₂O, RT | 72% (total isomers) | [10] |
| Pivalic Acid | Sterically Hindered | Steglich | DCC, DMAP | CH₂Cl₂, RT, 3h | 83% | [6] |
| Pivalic Acid | Sterically Hindered | Steglich (Modified) | EDC, DMAP | Cyclopentyl methyl ether, 60 °C, 24h | 50% | [4] |
| Phenylacetic Acid | General Substrate | Steglich | DCC, DMAP | CH₂Cl₂, RT, 3h | 95% | [6] |
| Acetic Acid | Simple Substrate | Fischer | H₂SO₄ (cat.) | 10-fold excess EtOH, Reflux | 97% | [2] |
| Acetic Acid | Simple Substrate | Fischer | H₂SO₄ (cat.) | Equimolar EtOH, Reflux | 65% | [2] |
Note: Direct comparative data for this compound against other methods on identical sensitive substrates is sparse in the literature. The data presented is compiled from various sources to illustrate typical yields under the respective conditions.
Visualizing the Chemistry: Reaction Pathways and Workflows
To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methylating Agents: Bromomethyl Acetate vs. Diazomethane
For researchers, scientists, and drug development professionals seeking effective and safe methylation strategies, the choice of a methylating agent is critical. This guide provides an objective comparison of bromomethyl acetate (B1210297) and the traditionally used diazomethane (B1218177), focusing on safety, handling, reaction mechanisms, and efficiency.
Diazomethane has long been a go-to reagent for the methylation of carboxylic acids and other sensitive substrates due to its high reactivity and the clean nature of its reactions, which produce only nitrogen gas as a byproduct. However, its extreme toxicity and explosive nature pose significant safety risks, prompting the search for safer alternatives. Bromomethyl acetate is emerging as a viable option, offering a different approach to methylation with a more favorable safety profile.
At a Glance: Key Differences
| Feature | This compound | Diazomethane |
| Reagent Type | Electrophilic Alkylating Agent | Highly Reactive Methylating Agent |
| Safety Profile | Flammable liquid, skin and eye irritant.[1] | Extremely toxic, explosive gas.[2][3] |
| Handling | Handled as a liquid, requires standard precautions for flammable and irritant chemicals.[1] | Requires specialized glassware and extreme caution due to its explosive nature. Often generated in situ for immediate use.[2][3] |
| Reaction Mechanism | SN2 reaction with the carboxylate salt. | Protonation followed by nucleophilic attack. |
| Byproducts | Bromide salts. | Nitrogen gas. |
| Substrate Scope | Primarily used for carboxylic acids. | Broad, including carboxylic acids, phenols, and alcohols. |
Safety and Handling: A Clear Advantage for this compound
The most significant advantage of this compound over diazomethane lies in its considerably better safety profile.
Diazomethane is a highly toxic, yellow gas that is prone to explosive decomposition when exposed to sharp surfaces, heat, or high concentrations.[2][3] It is a potent carcinogen and can cause severe respiratory irritation.[2] Due to these hazards, diazomethane is typically not stored and must be prepared in situ immediately before use, a process that itself carries risks.[2]
This compound , on the other hand, is a flammable liquid that is a skin and eye irritant but does not present the same explosion risk as diazomethane.[1] While it requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment, the protocols are standard for many common laboratory reagents and do not necessitate the specialized equipment and extreme precautions demanded by diazomethane.[1]
Reaction Mechanisms and Experimental Workflow
The two reagents employ different chemical pathways to achieve methylation, which influences the experimental setup and potential side reactions.
Methylation with this compound
The methylation of a carboxylic acid using this compound typically proceeds via a nucleophilic substitution (SN2) reaction. The carboxylic acid is first deprotonated with a non-nucleophilic base to form the corresponding carboxylate salt. This carboxylate anion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the bromide leaving group to form the methyl ester.
References
A Comparative Guide to Acyloxymethyl Ester Prodrugs Synthesized via Halo-Methyl Acetate Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acyloxymethyl ester prodrugs, exemplified by Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), with a key alternative, Tenofovir Alafenamide (TAF). The synthesis of TDF utilizes halo-methyl acetate (B1210297) derivatives, such as bromomethyl acetate or the analogous chloromethyl isopropyl carbonate, to enhance the bioavailability of the parent drug, Tenofovir. This document details the synthesis, characterization, and validation of these compounds, supported by experimental data, to inform strategic decisions in drug development.
Performance Comparison: Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF)
The following tables summarize the quantitative data comparing the synthesis and performance of TDF and TAF.
Table 1: Synthesis and Physicochemical Properties
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference |
| Synthesis Reagent | Chloromethyl isopropyl carbonate | (S)-2-(isopropoxycarbonyl)propyl-4-nitrophenyl carbonate | N/A |
| Yield | 53-90% | Not explicitly stated in the provided results | [1] |
| Purity | High purity achievable after crystallization | High purity achievable | [2] |
| Molecular Weight | 635.5 g/mol | 476.4 g/mol | N/A |
Table 2: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference |
| Oral Bioavailability | ~25% (fasting) | Higher than TDF | [3][4] |
| Intracellular Half-life (TFV-DP) | Long | 4 to 5-fold higher concentration than TDF | [5][6] |
| EC50 (anti-HBV) | 17.09 ± 2.45 nM | 12.17 ± 0.56 nM | [4] |
| Plasma Stability | Rapidly converted to Tenofovir | More stable in plasma than TDF | [7] |
| Mitochondrial Toxicity | Potential for mitochondrial toxicity | Lower potential for mitochondrial toxicity | [5][8][9][10][11] |
Experimental Protocols
Synthesis of Tenofovir Disoproxil Fumarate (TDF)
This protocol describes a common method for synthesizing TDF using chloromethyl isopropyl carbonate, a reagent analogous to this compound.
Materials:
-
Tenofovir (PMPA)
-
N-methylpyrrolidone (NMP)
-
Triethylamine (TEA)
-
Chloromethyl isopropyl carbonate (CMIC)
-
Dichloromethane
-
Distilled water
-
Magnesium sulfate
-
Fumaric acid
Procedure:
-
In a reactor, add 4.0 g of Tenofovir, 15 mL of N-methylpyrrolidone, and 5.8 mL of triethylamine.[1]
-
Heat the reaction mixture to 63 °C and stir for 30 minutes.[1]
-
Add 10 g of chloromethyl isopropyl carbonate and continue stirring at 63 °C for 4 hours.[1]
-
Cool the mixture to room temperature, then further cool to 5 °C.
-
Slowly add 25 mL of pre-cooled distilled water (below 15 °C) and stir at 15 °C for 1 hour.[1]
-
Extract the mixture twice with 15 mL of dichloromethane.
-
Combine the organic layers and wash twice with 10 mL of distilled water.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain Tenofovir disoproxil as an oil.[1]
-
Dissolve the oily residue in 35 mL of isopropanol and add 1.6 g of fumaric acid.
-
Heat the mixture to 50 °C with stirring until complete dissolution.[1]
-
Slowly cool to 25 °C, then further cool to 3 °C, and maintain this temperature with stirring for 4 hours.[1]
-
Filter the precipitated crystals, wash with isopropanol, and dry under vacuum at 40 °C to obtain TDF.[1]
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against HIV reverse transcriptase.
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (commercially available)[12][13][14]
-
Test compounds (e.g., Tenofovir diphosphate)
-
Control inhibitors (e.g., Efavirenz)[12]
-
Microplate reader
Procedure:
-
Prepare working solutions of the HIV-1 reverse transcriptase, template, dNTPs, and test compounds at desired concentrations.[13]
-
In a 96-well or 384-well plate, combine the reaction buffer, template, dNTPs, and the test compound or control.[13]
-
Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[13]
-
Stop the reaction and add a detection reagent (e.g., a fluorescent dye that binds to the newly synthesized DNA).[13]
-
Measure the signal (e.g., fluorescence intensity) using a microplate reader.
-
Calculate the percentage of inhibition of the reverse transcriptase activity by the test compound compared to the no-inhibitor control.
Visualizations
Mechanism of Action of Tenofovir
The following diagram illustrates the mechanism of action of Tenofovir, the active metabolite of TDF and TAF, in inhibiting viral replication.
References
- 1. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 2. US20200207793A1 - Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof - Google Patents [patents.google.com]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 5. Tenofovir alafenamide does not inhibit mitochondrial function and cholesterol biosynthesis in human T lymphoblastoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Partial immunological and mitochondrial recovery after reducing didanosine doses in patients on didanosine and tenofovir-based regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abnova.com [abnova.com]
- 13. profoldin.com [profoldin.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Structure: A Comparative Guide to the Spectroscopic Analysis of Bromomethyl Acetate Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of active molecules and intermediates is paramount. Bromomethyl acetate (B1210297) and its derivatives are important building blocks in organic synthesis, often utilized for the introduction of a protected hydroxymethyl group. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structures of a homologous series of alkyl bromomethyl acetates.
This guide presents a compilation of experimental data from various sources to facilitate the comparison of spectroscopic characteristics across different bromomethyl acetate derivatives. Detailed experimental protocols for each technique are also provided to ensure reproducibility and aid in the setup of analytical workflows.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its ethyl, propyl, and butyl derivatives. These values are essential for identifying the characteristic signals of the this compound moiety and observing the influence of the alkyl chain on the spectra.
¹H NMR Spectral Data
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment, and the multiplicity reveals the number of neighboring protons.
| Compound | δ (CH₃-C=O) (ppm) | δ (Br-CH₂-O) (ppm) | δ (Alkyl Chain) (ppm) | Solvent |
| This compound | 2.15 (s, 3H) | 5.75 (s, 2H) | - | CDCl₃ |
| Ethyl Bromoacetate | - | 3.84 (s, 2H) | 1.31 (t, 3H, J = 7.1 Hz), 4.24 (q, 2H, J = 7.1 Hz) | CDCl₃ |
| Propyl Bromoacetate | - | 3.83 (s, 2H) | 1.00 (t, 3H, J = 7.4 Hz), 1.74 (sext, 2H, J = 7.0 Hz), 4.14 (t, 2H, J = 6.7 Hz) | CDCl₃ |
| Butyl Bromoacetate | - | 3.82 (s, 2H) | 0.95 (t, 3H, J = 7.4 Hz), 1.42 (sext, 2H, J = 7.4 Hz), 1.68 (quint, 2H, J = 6.8 Hz), 4.18 (t, 2H, J = 6.7 Hz) | CDCl₃ |
¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts are characteristic of the type of carbon atom (e.g., carbonyl, alkyl).
| Compound | δ (C=O) (ppm) | δ (Br-CH₂) (ppm) | δ (Alkyl Chain) (ppm) | Solvent |
| This compound | 169.8 | 56.4 | 20.7 (CH₃) | CDCl₃ |
| Ethyl Bromoacetate | 167.1 | 26.0 | 62.2 (O-CH₂), 14.1 (CH₃) | CDCl₃ |
| Propyl Bromoacetate | 167.1 | 26.1 | 67.8 (O-CH₂), 21.9 (CH₂), 10.3 (CH₃) | CDCl₃ |
| Butyl Bromoacetate | 167.1 | 26.1 | 66.0 (O-CH₂), 30.5 (CH₂), 19.1 (CH₂), 13.6 (CH₃) | CDCl₃ |
Infrared (IR) Spectral Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | ν (C=O) (cm⁻¹) | ν (C-O) (cm⁻¹) | ν (C-Br) (cm⁻¹) |
| This compound | ~1760 | ~1220 | ~600-700 |
| Ethyl Bromoacetate | ~1750 | ~1215 | ~600-700 |
| Propyl Bromoacetate | ~1745 | ~1210 | ~600-700 |
| Butyl Bromoacetate | ~1745 | ~1210 | ~600-700 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 152/154 | 109/111 ([M-CH₃CO]⁺), 73 ([M-Br]⁺), 43 ([CH₃CO]⁺) |
| Ethyl Bromoacetate | 166/168 | 123/125 ([M-C₂H₅]⁺), 87 ([M-Br]⁺), 43 ([CH₃CO]⁺) |
| Propyl Bromoacetate | 180/182 | 123/125 ([M-C₃H₇]⁺), 101 ([M-Br]⁺), 43 ([CH₃CO]⁺) |
| Butyl Bromoacetate | 194/196 | 123/125 ([M-C₄H₉]⁺), 115 ([M-Br]⁺), 43 ([CH₃CO]⁺) |
Note: The presence of bromine results in isotopic peaks (M⁺ and M+2) with approximately equal intensity, a characteristic feature in the mass spectra of these compounds.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift referencing (typically 0.03% v/v).
¹H NMR Spectroscopy Parameters:
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Spectroscopy Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, depending on the sample concentration.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
-
Mount the "sandwich" in the spectrometer's sample holder.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Acquire the spectrum. After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40-400 m/z.
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Visualizing the Workflow and Logic
To better illustrate the process of spectroscopic analysis for structural confirmation, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the spectroscopic analysis of this compound derivatives.
Caption: Logical relationship of spectroscopic data for structure confirmation.
A Comparative Guide to the Quantitative Analysis of Reaction Kinetics: Bromomethyl Acetate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical kinetics, particularly in the context of drug development and organic synthesis, the selection of an appropriate alkylating agent is paramount for controlling reaction rates and product yields. Bromomethyl acetate (B1210297), a versatile reagent, is frequently employed for the introduction of a carboxymethyl group. This guide provides a quantitative comparison of the reaction kinetics of a close analog, ethyl bromoacetate (B1195939), with other common alkylating agents, supported by experimental data and detailed protocols.
Comparative Kinetic Data of Alkylating Agents
The following table summarizes the second-order rate constants (k₂) and activation parameters for the Sₙ2 reaction of ethyl bromoacetate with various substituted phenoxyacetate (B1228835) ions in 90% aqueous acetone. This data serves as a strong proxy for the reactivity of bromomethyl acetate, as the electronic effects of the ethyl versus methyl ester group are minimal on the reaction center. For comparison, qualitative reactivity data for other common alkylating agents are also presented.
| Alkylating Agent | Nucleophile (X-Ph-O-CH₂-COO⁻) | Temperature (°C) | k₂ (x 10⁻³ M⁻¹s⁻¹) | Ea (kcal/mol) | ΔH‡ (kcal/mol) | -ΔS‡ (cal/mol·K) |
| Ethyl Bromoacetate | p-OCH₃ | 30 | 0.621 | 15.6 | 15.0 | 23.9 |
| p-CH₃ | 30 | 0.542 | 17.4 | 16.8 | 18.1 | |
| H | 30 | 0.463 | 18.5 | 17.9 | 14.9 | |
| p-Cl | 30 | 0.436 | 16.0 | 15.4 | 23.1 | |
| p-NO₂ | 30 | 0.285 | 19.4 | 18.8 | 12.7 | |
| Methyl Iodide | General Carboxylate/Phenoxide | - | Generally faster than bromoacetates | Lower | - | - |
| Methyl Tosylate | General Carboxylate/Phenoxide | - | Generally slower than methyl iodide | Higher | - | - |
Data for ethyl bromoacetate is adapted from a study on its reaction with substituted phenoxyacetate ions.[1]
Experimental Protocols
General Protocol for Kinetic Analysis of Sₙ2 Reactions via Titration
This protocol outlines a method to determine the second-order rate constant for the reaction of an alkylating agent with a carboxylate nucleophile by monitoring the formation of the halide ion product over time using titration.
Materials:
-
This compound (or alternative alkylating agent)
-
Sodium phenoxyacetate (or other carboxylate salt)
-
Acetone (solvent)
-
Deionized water
-
Silver nitrate (B79036) (AgNO₃) solution (standardized)
-
Potassium chromate (B82759) (K₂CrO₄) indicator
-
Thermostated water bath
-
Burette, pipettes, and volumetric flasks
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare stock solutions of the alkylating agent and the sodium carboxylate salt of known concentrations in a suitable solvent system (e.g., 90% acetone/10% water).
-
Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a thermostated water bath. To start the reaction, mix equal volumes of the two solutions in a reaction vessel and start the stopwatch simultaneously.
-
Aliquoting: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a large volume of cold deionized water. This slows down the reaction significantly.
-
Titration: Add a few drops of potassium chromate indicator to the quenched aliquot. Titrate the solution with a standardized silver nitrate solution. The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.
-
Data Analysis: The concentration of the halide ion at each time point is calculated from the volume of silver nitrate solution used. The second-order rate constant (k₂) can then be determined by plotting 1/([Reactant]t - [Product]t) versus time, where the slope of the line is equal to k₂.
In-situ Monitoring of Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes a method for continuously monitoring the progress of a reaction by observing changes in the UV-Vis absorbance of a reactant or product.
Materials:
-
Alkylating agent
-
Nucleophile with a distinct chromophore
-
Appropriate solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Syringes for rapid mixing
Procedure:
-
Spectral Scans: Obtain the UV-Vis absorption spectra of the individual reactants and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction progresses.
-
Reaction Setup: Place a quartz cuvette containing a known concentration of the nucleophile solution in the temperature-controlled holder of the spectrophotometer.
-
Reaction Initiation: Use a syringe to rapidly inject a known concentration of the alkylating agent into the cuvette and mix quickly.
-
Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The rate constant can then be determined by fitting the concentration versus time data to the appropriate integrated rate law (e.g., for a pseudo-first-order condition where one reactant is in large excess).[2][3][4]
Visualizing Reaction Mechanisms and Workflows
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for a typical kinetic analysis experiment.
References
A Comparative Guide to Leaving Groups in Acetoxymethyl Halides for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The acetoxymethyl (AM) protecting group is a critical tool in medicinal chemistry and drug development, enabling the cellular delivery of polar molecules by masking charged functionalities. The strategic installation of this group often involves the use of acetoxymethyl halides. The choice of the halide leaving group—iodide, bromide, chloride, or fluoride (B91410)—profoundly impacts the efficiency and outcome of the synthesis of acetoxymethyl ethers and other bioconjugates. This guide provides an objective comparison of the performance of these leaving groups, supported by established principles of physical organic chemistry and representative experimental data.
Theoretical Framework: The Role of the Leaving Group in S_N2 Reactions
The synthesis of acetoxymethyl ethers from an alcohol and an acetoxymethyl halide typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted, single-step reaction, the nucleophile (the alcohol) attacks the electrophilic carbon of the acetoxymethyl halide at the same time as the halide leaving group departs.
The rate of an S_N2 reaction is highly dependent on the nature of the leaving group. An ideal leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure. For the halide series, the leaving group ability follows the order:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is governed by two primary factors:
-
Basicity: Weaker bases are better leaving groups. The basicity of the halide ions increases in the order of I⁻ < Br⁻ < Cl⁻ < F⁻. Therefore, iodide is the best leaving group and fluoride is the poorest.
-
Carbon-Halogen Bond Strength: The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. A weaker bond is more easily broken, leading to a faster reaction. This also supports the observed reactivity trend.
Comparative Performance Data
| Leaving Group | Acetoxymethyl Halide | Relative Rate (k_rel) | C-X Bond Energy (kJ/mol) | pKa of Conjugate Acid (HX) | Comments |
| Iodide | Acetoxymethyl Iodide (CH₃COOCH₂I) | ~20,000 | ~234 | -10 | Highest reactivity, ideal for fast reactions with sensitive substrates. May be less stable for prolonged storage. |
| Bromide | Acetoxymethyl Bromide (CH₃COOCH₂Br) | ~1,000 | ~285 | -9 | Excellent balance of high reactivity and stability. Commonly used in the synthesis of AM-protected compounds. |
| Chloride | Acetoxymethyl Chloride (CH₃COOCH₂Cl) | 1 | ~340 | -7 | Moderately reactive and highly stable. Suitable for a wide range of applications, though may require more forcing conditions. |
| Fluoride | Acetoxymethyl Fluoride (CH₃COOCH₂F) | <0.01 | ~452 | 3.2 | Very low reactivity in S_N2 reactions due to the strong C-F bond and the basicity of the fluoride ion. Generally not a practical choice for this transformation.[1] |
Note: The relative rates are estimates based on typical S_N2 reactions of alkyl halides and are intended for comparative purposes.
Experimental Protocol: Comparative Kinetic Analysis of Acetoxymethyl Halide Reactivity
This protocol describes a method to compare the reaction rates of different acetoxymethyl halides with a model nucleophile, such as sodium phenoxide, using UV-Vis spectroscopy to monitor the formation of the product, phenyl acetoxymethyl ether.
Materials:
-
Acetoxymethyl chloride
-
Acetoxymethyl bromide
-
Acetoxymethyl iodide
-
Sodium phenoxide
-
Acetonitrile (B52724) (anhydrous)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each acetoxymethyl halide in anhydrous acetonitrile.
-
Prepare a 0.1 M stock solution of sodium phenoxide in anhydrous acetonitrile.
-
-
Kinetic Run:
-
Set the spectrophotometer to a predetermined wavelength corresponding to the maximum absorbance of the product, phenyl acetoxymethyl ether, and distinct from the reactants.
-
Equilibrate the temperature of the cuvette holder to 25°C.
-
In a quartz cuvette, mix 1.0 mL of the sodium phenoxide stock solution with 1.0 mL of anhydrous acetonitrile (as a blank).
-
Initiate the reaction by adding 1.0 mL of one of the acetoxymethyl halide stock solutions to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.
-
-
Data Analysis:
-
Repeat the kinetic run for each acetoxymethyl halide.
-
Plot absorbance versus time for each reaction.
-
Determine the initial rate of each reaction from the slope of the initial linear portion of the curve.
-
Calculate the relative rates of reaction by normalizing the initial rates to that of acetoxymethyl chloride.
-
Mechanistic and Workflow Diagrams
The following diagrams illustrate the S_N2 reaction mechanism and a typical experimental workflow for comparing the reactivity of acetoxymethyl halides.
References
The Efficiency of Bromomethyl Acetate as a Prodrug Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of prodrugs is a cornerstone of modern drug development, enabling the optimization of pharmacokinetic and pharmacodynamic properties of therapeutic agents. A critical component of a prodrug is the linker moiety, which dictates the stability, release kinetics, and overall efficacy of the parent drug. This guide provides a comprehensive evaluation of bromomethyl acetate (B1210297), a member of the acyloxymethyl ester class of linkers, and compares its performance with other commonly employed prodrug linkers.
Data Presentation: A Comparative Analysis of Prodrug Linker Stability
The stability of a prodrug linker is paramount, ensuring that the active drug is released at the desired site and time. The following tables summarize the hydrolysis half-lives of various prodrug linkers in different biological media, providing a quantitative comparison of their stability.
Table 1: Comparative Stability of Acyloxymethyl and Related Linkers
| Linker Type | Parent Drug/Model Compound | Medium | Half-life (t½) | Reference |
| Bromomethyl Acetate | Model Compound | Not Specified | Not explicitly found | N/A |
| Acyloxymethyl (General) | Sulfonamides | pH 7.4 Buffer | 20 hours - 30 days | N/A |
| Sulfonamides | Human Plasma | 0.2 - 2.0 minutes | N/A | |
| Methoxy (Acyloxymethyl analogue) | Benzoic Acid-Valine | pH 7.4 Buffer | Unstable | [1] |
| Ethoxy (Acyloxymethyl analogue) | Benzoic Acid-Valine | pH 7.4 Buffer | Unstable | [1] |
| Propylene Glycol | Benzoic Acid-Valine | pH 7.4 Buffer | > 12 hours | [1] |
| Benzoic Acid-Valine | Caco-2 Homogenate | < 1 hour | [1] | |
| Pivaloyloxymethyl (POM) | Acyloxymethyl Tryptamine Ethers | 10% Human Plasma | < 5 minutes | |
| Acyloxymethyl Tryptamine Ethers | Undiluted Human Plasma | No significant release | ||
| Carbonate | Acetylsalicylic Acid | pH 7.4 Buffer | 41 hours | [2] |
| HP-Quinone | DMSO-d6 | Stable for 7 days | [3] | |
| Carbamate (B1207046) | Fluorophore Conjugate | pH 7.4 Buffer | 18.9 days | [4] |
| Fluorophore Conjugate | Serum | Stable | [4] |
Note: The stability of this compound itself is not explicitly quantified in the reviewed literature, but its behavior can be inferred from the general data on acyloxymethyl linkers. The stability of these linkers is highly dependent on the parent drug, the specific assay conditions, and the biological matrix used.
Mechanism of Action: Enzymatic Hydrolysis of Acyloxymethyl Linkers
The release of the active drug from prodrugs utilizing acyloxymethyl linkers, such as this compound, is primarily mediated by the catalytic action of carboxylesterases. These enzymes are ubiquitously present in the body, particularly in the liver, plasma, and intestine.[5]
The hydrolysis process involves a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate) within the active site of the esterase.[6][7] The serine residue initiates a nucleophilic attack on the carbonyl carbon of the ester linkage, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol or phenol (B47542) portion of the parent drug and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid promoiety.
Esterase-catalyzed hydrolysis of an acyloxymethyl-linked prodrug.
Experimental Protocols
To ensure the reproducibility and standardization of linker efficiency evaluation, detailed experimental protocols are essential.
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for determining the stability of a prodrug in plasma.
1. Materials:
- Test prodrug compound
- Pooled human plasma (or plasma from other species of interest)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
- Internal standard (for analytical quantification)
- HPLC or LC-MS/MS system
2. Procedure:
- Prepare a stock solution of the test prodrug in a suitable solvent (e.g., DMSO).
- Pre-warm the plasma and PBS to 37°C.
- Initiate the reaction by adding the prodrug stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid protein precipitation.
- Incubate the mixture at 37°C with gentle agitation.
- At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 3-4 volumes of acetonitrile or methanol with the internal standard).
- Vortex the samples to precipitate plasma proteins.
- Centrifuge the samples (e.g., at 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or HPLC vial for analysis.
- Analyze the concentration of the remaining prodrug at each time point using a validated HPLC or LC-MS/MS method.
3. Data Analysis:
- Plot the percentage of the remaining prodrug against time.
- Calculate the half-life (t½) of the prodrug in plasma from the slope of the linear regression of the natural logarithm of the prodrug concentration versus time.
Protocol 2: In Vitro Drug Release Study using HPLC
This protocol describes a method to monitor the release of the active drug from a prodrug in a controlled environment.
1. Materials:
- Test prodrug compound
- Release medium (e.g., PBS at a specific pH, simulated gastric or intestinal fluid)
- HPLC system with a suitable column and detector
- Standard solution of the active drug
2. Procedure:
- Prepare a solution of the test prodrug in the release medium at a known concentration.
- Maintain the solution at a constant temperature (e.g., 37°C) with constant stirring.
- At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a sample from the solution.
- If necessary, stop the reaction in the withdrawn sample (e.g., by adding a quenching agent or by immediate cooling).
- Filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
- Inject a known volume of the filtered sample into the HPLC system.
- Separate and quantify the amount of the released active drug using a validated HPLC method. A calibration curve prepared with the standard solution of the active drug should be used for quantification.
3. Data Analysis:
- Plot the cumulative amount or percentage of the released drug as a function of time.
- Determine the release rate of the drug from the prodrug.
Alternative Prodrug Linkers: A Comparative Overview
While this compound and other acyloxymethyl linkers are widely used, a variety of other linker chemistries are available, each with distinct advantages and disadvantages.
-
Pivaloyloxymethyl (POM) Linkers: These are a type of acyloxymethyl linker that often exhibit increased stability due to the steric hindrance of the pivaloyl group. However, this increased stability can sometimes lead to slower drug release.
-
Carbonate and Carbamate Linkers: Generally, carbonates and carbamates are more stable than esters but less stable than amides.[2] They are also typically cleaved by esterases.[2] The choice between these can be used to fine-tune the release rate of the parent drug.
-
Self-Immolative Linkers: These linkers are designed to undergo a spontaneous intramolecular reaction to release the active drug following an initial trigger event (e.g., enzymatic cleavage or a change in pH).[8][9][10][11] This "domino-like" cascade can provide a more controlled and efficient drug release profile.
Comparison of different prodrug linker strategies.
Conclusion
The selection of an appropriate prodrug linker is a critical decision in drug development that significantly impacts the therapeutic efficacy and safety profile of a drug. This compound, as a representative of the acyloxymethyl linker class, offers a straightforward approach for prodrug design, relying on well-characterized enzymatic cleavage by carboxylesterases. However, its relatively rapid hydrolysis in plasma may not be suitable for all applications.
For applications requiring greater stability and a more sustained release profile, alternatives such as pivaloyloxymethyl, carbonate, or carbamate linkers should be considered. For highly specific and controlled drug release, advanced strategies employing self-immolative linkers offer a promising avenue. Ultimately, the optimal linker choice will depend on a careful consideration of the specific properties of the parent drug, the desired pharmacokinetic profile, and the therapeutic target. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker strategies, enabling researchers to make informed decisions in the design of next-generation prodrug therapeutics.
References
- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonate and Carbamate Prodrugs [ebrary.net]
- 3. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The catalytic mechanism of carboxylesterases: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of Bromomethyl Acetate
For researchers, scientists, and drug development professionals, bromomethyl acetate (B1210297) stands as a versatile and reactive reagent for the introduction of the acetoxymethyl (AOM) moiety in organic synthesis. This guide provides a comprehensive literature review of its synthetic utility, offering a comparative analysis with alternative reagents, supported by experimental data and detailed protocols. The strategic application of bromomethyl acetate in the synthesis of prodrugs and as a protecting group is also explored.
Introduction to this compound: Properties and Reactivity
This compound (BrCH₂OAc) is a colorless to pale yellow liquid known for its utility as an alkylating agent.[1] Its reactivity stems from the presence of a good leaving group (bromide) attached to a methylene (B1212753) group, which is further activated by the adjacent acetate functionality. This structure makes it an effective reagent for the introduction of the acetoxymethyl group onto various nucleophiles, including carboxylic acids, phenols, and amines.
Performance Comparison: this compound vs. Alternative Reagents
A critical aspect of synthetic chemistry is the selection of the most appropriate reagent for a given transformation. While this compound is a widely used acetoxymethylating agent, other halomethyl acetates, such as chloromethyl acetate and iodomethyl acetate, can also be employed. The choice of reagent often depends on a balance of reactivity, stability, cost, and the specific requirements of the reaction.
Unfortunately, direct, side-by-side quantitative comparisons of these reagents under identical conditions are not extensively documented in the literature. However, general principles of halide reactivity (I > Br > Cl) suggest that iodomethyl acetate would be the most reactive, and chloromethyl acetate the least reactive, with this compound offering a balance of reactivity and stability. This trend is a key consideration in optimizing reaction conditions and minimizing side reactions.
Table 1: Qualitative Comparison of Halomethyl Acetates for Acetoxymethylation
| Reagent | General Reactivity | Key Considerations |
| This compound | Moderate to High | Good balance of reactivity and stability. Widely commercially available. |
| Chloromethyl Acetate | Lower | May require harsher reaction conditions (higher temperatures, stronger bases). Potentially more selective for certain substrates. |
| Iodomethyl Acetate | Highest | Highly reactive, may lead to over-alkylation or side reactions. Often prepared in situ due to lower stability. |
Applications in Organic Synthesis
Esterification of Carboxylic Acids
One of the most common applications of this compound is the esterification of carboxylic acids to form acetoxymethyl (AOM) esters. This transformation is particularly valuable in the synthesis of prodrugs, where masking a polar carboxylic acid group can enhance bioavailability.
Experimental Protocol: Synthesis of Acetoxymethyl Esters of Fluorescein Derivatives
This protocol is adapted from the synthesis of fluorogenic acetoxymethyl ethers, which involves a similar reaction with a phenol.[2]
Materials:
-
Carboxylic acid (e.g., Naproxen) (1.0 equiv)
-
This compound (1.2 equiv)
-
Silver(I) oxide (Ag₂O) (1.5 equiv)
-
Acetonitrile (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the carboxylic acid in anhydrous acetonitrile, add silver(I) oxide and activated molecular sieves.
-
Add this compound dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove silver salts and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired acetoxymethyl ester.
O-Alkylation of Phenols
This compound is also effectively used for the O-alkylation of phenols to yield acetoxymethyl ethers. This reaction is useful for the protection of phenolic hydroxyl groups or for the synthesis of molecules with specific biological activities.
The Acetoxymethyl (AOM) Group in Drug Development
Prodrug Synthesis
The acetoxymethyl ester is a common prodrug motif.[3] The ester linkage is designed to be stable in the gastrointestinal tract but is cleaved by esterases in the plasma and tissues to release the active carboxylic acid drug.[4] This strategy can significantly improve the oral bioavailability of polar drugs.
Mechanism of Action of AOM Ester Prodrugs:
The mechanism involves enzymatic hydrolysis of the ester bond by ubiquitous esterases, releasing the active drug, formaldehyde, and acetic acid as byproducts.
Caption: Intracellular activation of an acetoxymethyl ester prodrug.
The AOM Group as a Protecting Group
Beyond its role in prodrugs, the acetoxymethyl group serves as a protecting group for carboxylic acids and alcohols. The stability of the AOM ether is comparable to the well-studied methoxymethyl (MOM) ether, being generally stable to basic and nucleophilic conditions but readily cleaved under acidic conditions.[5]
Orthogonality of the AOM Protecting Group:
The concept of orthogonal protection is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[6] The acid-labile nature of the AOM group makes it orthogonal to base-labile protecting groups (e.g., Fmoc) and those removed by hydrogenolysis (e.g., Cbz, Bn).
References
- 1. An Activatable Near Infrared Fluorescent Probe for In Vivo Imaging of Fibroblast Activation Protein-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revues.imist.ma [revues.imist.ma]
- 4. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 5. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromomethyl Acetate and Newer Alkylating Agents in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Bromomethyl acetate (B1210297), a classical alkylating agent, with that of newer alternatives. The information presented is curated from preclinical research to assist researchers and drug development professionals in making informed decisions for their specific applications. While direct comparative quantitative data for Bromomethyl acetate is limited in the available literature, this guide synthesizes existing data on its properties and benchmarks it against the performance of other well-characterized and novel alkylating agents.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy and are widely used as research tools to study DNA damage and repair. Their mechanism of action involves the transfer of an alkyl group to nucleophilic sites on cellular macromolecules, with DNA being the primary target. This covalent modification can lead to DNA strand breaks, abnormal base pairing, and the formation of DNA cross-links, ultimately inducing cell cycle arrest and apoptosis. The efficacy of these agents is often most pronounced in rapidly dividing cells, such as cancer cells, which have less time to repair DNA damage before replication.
This compound is a monofunctional alkylating agent known for its utility in organic synthesis and for its cytotoxic and mutagenic properties.[1] Newer generations of alkylating agents have been developed with the aim of improving efficacy, and selectivity, and reducing toxicity.
Performance Comparison of Alkylating Agents
Table 1: Cytotoxicity of Common Alkylating Agents Against Various Cancer Cell Lines
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) |
| This compound | Not specified in searched literature | Not specified | Data not available |
| Cisplatin | A549 (Lung Carcinoma) | 48 | ~7.5 |
| MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4 | |
| U87 MG (Glioblastoma) | 24 | 9.5 | |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 |
| HL-60 (Promyelocytic Leukemia) | Not Specified | ~200 | |
| MOLT-4 (T-lymphoblastic Leukemia) | Not Specified | ~200 | |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density and the specific viability assay used.
Qualitative Performance of Newer Alkylating Agents
Several newer classes of alkylating agents have shown promise in preclinical studies, often exhibiting improved properties compared to classical agents.
-
Isethionic Acid Esters : These have been proposed as hydrophilic biological alkylating agents. In preclinical models, 1,4-butanediol (B3395766) diisethionate was found to be superior to the classical agent busulfan (B1668071) in anticancer activity against several cancer cell lines, including adenocarcinoma 755, sarcoma 180, L1210, and P388.[2]
-
Melflufen (Melphalan Flufenamide) : This third-generation agent is a peptide-drug conjugate of melphalan (B128). It is designed to be highly lipophilic, allowing for ready uptake by myeloma cells. Inside the cell, it is hydrolyzed to release the toxic alkylating agent melphalan. Melflufen has demonstrated a superior cytotoxic effect compared to melphalan in treating multiple myeloma cells.
-
Triazole-based Alkylating Agents : Derivatives of 4-(bromomethyl)-1,2,3-triazoles are a novel class of alkylating agents that have shown cytostatic activity and the ability to inhibit the in-vitro growth of cancer cell lines like HeLa.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of alkylating agents. Below are protocols for key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay for IC50 Determination)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a series of increasing concentrations of the alkylating agent for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: After a few hours of incubation, add a solubilizing agent, such as DMSO or SDS, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control wells. Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Objective: To quantify DNA strand breaks and cross-links induced by an alkylating agent.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period. Include a negative control (untreated) and a positive control for strand breaks (e.g., hydrogen peroxide).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to pull the negatively charged DNA towards the anode.
-
Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Undamaged DNA remains compact within the nucleoid, while fragmented DNA migrates out, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage. For cross-linking, a reduction in the comet tail length after induction of strand breaks (e.g., by radiation) indicates the presence of cross-links that prevent DNA migration.
Mechanism of Action and Cellular Response
The primary mechanism of action for alkylating agents is the induction of DNA damage. This damage triggers a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway.
DNA Damage Response Pathway initiated by alkylating agents.
Upon DNA alkylation, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate a cascade of mediator proteins, including the tumor suppressor p53 and checkpoint kinases CHK1 and CHK2. This signaling cascade leads to one of three primary cellular outcomes:
-
Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair.
-
DNA Repair: The cell activates various DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to remove the alkylated bases and repair the DNA damage.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death (apoptosis) to eliminate the damaged cell.
Experimental Workflow for Evaluating a Novel Alkylating Agent
The following diagram illustrates a typical preclinical workflow for the evaluation of a new alkylating agent.
References
- 1. Comparative carcinogenicity of alkylating agents: comparisons of a series of alkyl and aralkyl bromides of differing chemical reactivities as inducers of sarcoma at the site of a single injection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Bromomethyl Acetate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical compounds like bromomethyl acetate (B1210297) are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of bromomethyl acetate, grounded in established safety protocols.
Immediate Safety and Handling Protocols
This compound is a flammable liquid and vapor that can cause severe skin and eye irritation.[1][2][3] Adherence to strict safety measures is crucial from the moment of handling to the final disposal.
Personal Protective Equipment (PPE): Before beginning any procedure involving this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves are mandatory.[4] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Protective Clothing: A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or when dealing with spills that may generate vapors, a NIOSH-approved respirator is necessary.
Handling and Storage: Handle this compound in a well-ventilated area, preferably under a chemical fume hood. Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][3] Use only non-sparking tools and take precautionary measures against static discharge.[1][3] Store containers tightly closed in a cool, dry, and well-ventilated place.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety and physical property data for this compound.
| Property | Value |
| Flash Point | 57 °C (134.6 °F) - closed cup[2] |
| Boiling Point | 130-133 °C[2][5] |
| Density | 1.56 g/mL at 25 °C[2][5] |
| Storage Temperature | 2-8°C[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure outlines the necessary steps for safe disposal.
Step 1: Waste Collection
-
All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated disposable PPE, must be collected as hazardous waste.
-
Use designated, properly labeled, and sealed containers for waste collection. Ensure containers are compatible with this compound.
Step 2: Spill Decontamination
In the event of a spill, immediate and appropriate action is required to prevent exposure and further contamination.
-
For Small Spills (less than 1 gallon):
-
Ensure proper PPE is worn.
-
Turn off all ignition sources in the vicinity.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1]
-
Clean the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[6]
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Call for emergency assistance and notify your institution's environmental health and safety (EHS) office.
-
Step 3: Final Disposal
-
All collected waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Ensure that all waste containers are properly labeled according to local, regional, and national hazardous waste regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Bromomethyl acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous chemicals like Bromomethyl acetate (B1210297). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Properties and Hazards
Bromomethyl acetate is a flammable liquid and vapor that causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Due to its hazardous nature, it is crucial to handle this chemical with strict adherence to safety protocols. It is also sensitive to moisture and should be stored under nitrogen in a refrigerated, flammable-liquids area.[1][2]
| Physical and Chemical Properties | |
| CAS Number | 590-97-6[1][2] |
| Molecular Formula | C3H5BrO2[1][3] |
| Molecular Weight | 153.97 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 130-133 °C @ 750 mmHg[2] |
| Density | 1.56 g/mL at 25 °C[4] |
| Flash Point | 57 °C / 134.6 °F (closed cup)[2] |
| Hazard Classifications | |
| Flammable liquids | Category 3[2] |
| Skin Corrosion/Irritation | Category 2[2] |
| Serious Eye Damage/Eye Irritation | Category 2[2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[2] |
Personal Protective Equipment (PPE)
The proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin/Body | Appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat or disposable gown.[1][2][5] | Prevents skin contact which can cause irritation.[2] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is required if ventilation is inadequate or when vapors/aerosols are generated.[6] | Protects against inhalation of vapors which can cause respiratory tract irritation.[2] |
Handling and Storage Protocol
Adherence to proper handling and storage procedures is essential to prevent accidents and maintain the chemical's integrity.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
Handling Procedures:
-
Before use, ensure you are trained on the proper handling and storage of this compound.[7]
-
Do not breathe vapors or mists.[6]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1][2] Use non-sparking tools.[1][2]
-
Ground and bond containers when transferring material.[8]
Storage Conditions:
-
Store in a tightly closed container in a dry and well-ventilated place.[9]
-
Keep refrigerated at 2-8°C.
-
Store under an inert gas like nitrogen, as the material is moisture-sensitive.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][2]
Emergency and Disposal Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention.[2][10] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water. Get immediate medical attention.[10] |
Spill and Leakage:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][2]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][2]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Operational Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. H56755.09 [thermofisher.com]
- 4. This compound - CAS-Number 590-97-6 - Order from Chemodex [chemodex.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. afgsci.com [afgsci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
